2-Fluoroadenosine

Catalog No.
S748821
CAS No.
146-78-1
M.F
C10H12FN5O4
M. Wt
285.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroadenosine

CAS Number

146-78-1

Product Name

2-Fluoroadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-fluoroadenosine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N

2-Fluoroadenosine solubility DMSO chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for a Related Analog

The table below summarizes the quantitative solubility data available for 2'-Deoxy-2'-fluoroadenosine.

Compound Name Solvent Solubility Condition / Note

| 2'-Deoxy-2'-fluoroadenosine [1] | DMSO | 50 mg/mL (185.71 mM) | - Hygroscopic DMSO has a significant impact on solubility.

  • Need ultrasonic treatment during preparation. |

Key Experimental Protocols and Biological Activity

This compound is a subject of active research due to its antitumor and antiviral properties. Key experimental findings and methodologies include:

  • Mechanism of Action: 2'-Deoxy-2'-fluoroadenosine is incorporated into DNA, interfering with the replication of viruses or cancer cells [1]. It can also be cleaved efficiently by the E. coli enzyme purine nucleoside phosphorylase (PNP) to release a toxic compound, 2-fluoroadenine (FAde). This makes it particularly effective against tumors engineered to express this bacterial enzyme [1].
  • In Vitro Antiviral Assay: The compound's activity was tested against Respiratory Syncytial Virus (RSV) A2 in human HEp-2 cells. The antiviral effect (EC50 > 50 µM) was assessed by measuring the protection against virus-induced cell death after 4 days using a Cell-Titer Glo assay. Its inhibition of the RSV RNA-dependent RNA polymerase was also measured (IC50 = 7.7 µM) [1].
  • In Vivo Anti-tumor Protocol:
    • Animal Model: D54 tumor cells expressing E. coli PNP were injected subcutaneously into mice [1].
    • Dosage & Administration: The compound was administered via intraperitoneal injection at doses ranging from 10 to 100 mg/kg [1].
    • Result: The anti-tumor activity was significantly improved with a regimen of 10 mg/kg, administered five times a day for seven consecutive days [1].

General Considerations for Solubility Determination

Since direct data for 2-Fluoroadenosine is limited, you might need to determine its solubility experimentally. Here is a generalized protocol for determining compound solubility, which can be adapted for your needs.

G A Weigh a known mass of the compound B Add solvent incrementally (DMSO or Chloroform) A->B C Agitate mixture (e.g., vortex, sonicate) B->C D Centrifuge to separate undissolved material C->D E Analyze supernatant (e.g., HPLC, NMR) D->E

Workflow for experimental determination of compound solubility.

  • Preparation: Pre-dry the compound if it is hygroscopic. Use fresh, high-purity solvents [1].
  • Saturation: Add the solid compound to the solvent in small increments until no more dissolves, agitating thoroughly after each addition (vortex mixing and sonication are common techniques) [1].
  • Separation: After reaching saturation, centrifuge the mixture to pellet any undissolved solid [2].
  • Quantification: Carefully separate the supernatant and use an appropriate analytical method (like HPLC with a calibrated standard or NMR) to determine the concentration of the dissolved compound [2].

Formulation Strategies to Enhance Solubility

The poor aqueous solubility of bioactive compounds is a major challenge in drug development. Co-crystal formulation is a prominent strategy to overcome this [2].

G Problem Poor Aqueous Solubility Limits Bioavailability Strategy Co-crystal Formulation Problem->Strategy Mechanism Disrupts intermolecular H-bonding in crystal lattice Strategy->Mechanism Outcome Lower Thermodynamic Barrier to Solvation → Higher Solubility Mechanism->Outcome Result Enhanced Bioactivity and Improved PK/PD Outcome->Result

Logic of using co-crystal formulation to overcome solubility limitations.

As demonstrated with the natural product dihydromyricetin (DHM), co-crystals with counterions like triethanolamine (TEA) can significantly increase aqueous solubility, which in turn enhances biological activity in assays [2].

References

2-Fluoroadenosine biochemical precursor fludarabine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Drug Synthesis

The table below summarizes the core chemical relationships.

Compound Chemical Relationship Key Characteristics

| 2-Fluoroadenosine [1] | Biochemical precursor; the nucleoside form of 2-fluoroadenine. | • Base: 2-fluoroadenine • Sugar: Ribose | | Fludarabine (F-ara-A) [2] [3] | Active drug; a 2-fluoroadenine nucleoside with an arabinose sugar. | • Base: 2-fluoroadenine • Sugar: Arabinose (9-β-D-arabinofuranosyl) | | Fludarabine Phosphate [2] [4] | Marketed prodrug; the 5'-monophosphate ester of Fludarabine. | • Improved water solubility • Rapidly dephosphorylated in plasma to active Fludarabine |

A key synthetic strategy involves starting from guanosine. The process includes protecting the sugar hydroxyl groups, converting the 6-keto group on the purine base to a leaving group, introducing a fluorine atom at the 2-position, and inverting the 2'-hydroxyl group on the sugar moiety from ribo- to arabino-configuration [5] [6].

Mechanism of Cytotoxic Action

The established primary mechanism of Fludarabine is the inhibition of DNA synthesis, leading to apoptosis. A more recent discovery shows it can also modulate extracellular matrix expression.

  • Classical DNA Synthesis Inhibition: Fludarabine phosphate is a prodrug dephosphorylated in plasma to fludarabine, which enters cells via nucleoside transporters [3]. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active form, F-ara-ATP [2] [3]. F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into elongating DNA strands by DNA polymerases. Once incorporated, it potently terminates DNA chain elongation [2]. F-ara-ATP also inhibits other critical enzymes for DNA replication and repair, including ribonucleotide reductase (lowering cellular dATP pools) and DNA polymerases δ and ε [2] [7].
  • Novel Pathway: Upregulation of Type VII Collagen: Research has uncovered a previously unknown effect of fludarabine: the upregulation of type VII collagen (C7) expression in dermal fibroblasts [8]. This effect is particularly relevant for investigating new therapies for Recessive Dystrophic Epidermolysis Bullosa (RDEB). This upregulation is mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways, leading to the activation of downstream transcription factors AP-1 and SMAD. These factors bind to the COL7A1 gene promoter and increase its expression [8].

The following diagram illustrates this novel signaling pathway.

G Fludarabine Fludarabine MAPK_ERK MAPK/ERK Pathway Activation Fludarabine->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Activation Fludarabine->PI3K_AKT TGF_beta TGF-β Pathway Activation Fludarabine->TGF_beta AP1 Transcription Factor AP-1 MAPK_ERK->AP1 PI3K_AKT->AP1 SMAD Transcription Factor SMAD TGF_beta->SMAD COL7A1 COL7A1 Gene Transcription AP1->COL7A1 SMAD->COL7A1 C7 Type VII Collagen (C7) Protein Expression COL7A1->C7

Fludarabine activates MAPK/ERK, PI3K/AKT, and TGF-β pathways, increasing COL7A1 transcription and Type VII collagen production. [8]

Quantitative Pharmacological Data

The table below summarizes key quantitative data from experimental and clinical research.

Parameter / Assay Model System Result / Value Context / Implication
Growth Inhibition (IC₅₀) [9] Raji (Burkitt lymphoma) 0.47 ± 0.04 μM High potency
U937 (Histiocytic lymphoma) 0.24 ± 0.04 μM High potency
CEM (T-cell leukemia) 2.4 ± 0.4 μM Moderate potency
RPMI 8226 (Multiple myeloma) 1.54 μM [7] - 25.9 ± 3.7 μM [9] Variable sensitivity
Antitumor Activity (EC₅₀) [9] Primary CLL patient cells 0.16 - 0.64 μM High effectiveness in primary cells
Cytotoxicity (LD₅₀) [9] Primary CLL cells 1.1 μM Concentration for 50% cell death
Plasma Half-Life (Terminal) [3] Human patients 10.41 hours prolonged terminal half-life
In Vivo Dosage [7] SCID mouse xenograft 40 mg/kg (i.p.) Effective in vivo tumor growth inhibition

Key Experimental Protocols

For researchers, here are detailed methodologies for key experiments cited in this report.

  • Cell Growth Inhibition and Apoptosis Assay [7]

    • Cell Lines: Use target cells like human myeloma RPMI8226.
    • Preparation: Prepare a stock solution of Fludarabine in DMSO. Dilute in culture medium for treatment.
    • Treatment: Expose cells to a range of Fludarabine concentrations (e.g., 1-4 μg/mL, equivalent to ~3.5-14 μM) for 6-24 hours.
    • Viability Assessment: Measure cell proliferation using MTT or similar assays. Calculate IC₅₀ values.
    • Apoptosis Analysis: After treatment, use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Analyze cleavage of caspases (-8, -9, -3, -7) and PARP via immunoblotting.
  • Analyzing Type VII Collagen Upregulation [8]

    • Cell Culture: Use normal human dermal fibroblasts (NHDFs) or recessive dystrophic epidermolysis bullosa (RDEB) patient-derived fibroblasts.
    • Treatment: Treat cells with Fludarabine (e.g., 50-100 μM) for 24-48 hours. To probe mechanism, pre-treat for 1 hour with pathway inhibitors:
      • MAPK/ERK inhibitor: U0126 (e.g., 10 μM)
      • PI3K/AKT inhibitor: LY294002 (e.g., 10 μM)
    • RNA Analysis: Harvest cells. Isolate total RNA and perform reverse-transcription PCR (RT-PCR) to measure COL7A1 mRNA levels.
    • Protein Analysis: Lyse cells for immunoblotting using a primary antibody against type VII collagen.
  • DNA Damage and Repair Synthesis Assay [10]

    • Cell Preparation: Isolate primary CLL cells from patient blood.
    • Inhibition of Replicative Synthesis: Pre-incubate cells with hydroxyurea (3 mM) for 30 minutes.
    • Treatment & Labeling: Treat cells with oxaliplatin to induce DNA damage and initiate nucleotide excision repair (NER). Add tritiated thymidine ([³H]dThd) to the medium to label DNA synthesized during repair.
    • Measurement: Incubate cells, then harvest and precipitate DNA. Measure incorporated radioactivity by scintillation counting. A decrease in counts with Fludarabine co-treatment indicates inhibition of DNA repair synthesis.

Research Applications and Combinations

Fludarabine's unique mechanisms support its use in several research and clinical contexts.

  • Oncology Research: Fludarabine is a cornerstone for studying lymphoid malignancies, particularly chronic lymphocytic leukemia (CLL) and low-grade non-Hodgkin's lymphoma (NHL) [2] [4]. Research focuses on its use as a single agent and in rational combination therapies. A key strategy combines it with oxaliplatin; the platinum drug creates DNA adducts that trigger nucleotide excision repair (NER). This repair process incorporates Fludarabine into DNA, leading to synergistic cell killing [10].
  • Investigational Therapy for RDEB: The discovery that fludarabine upregulates type VII collagen expression offers a potential new therapeutic avenue for Recessive Dystrophic Epidermolysis Bullosa (RDEB), a genetic blistering skin disease caused by mutations in the COL7A1 gene [8]. This effect is being explored in the context of hematopoietic stem cell transplantation (HCT) preparative regimens for RDEB.

References

2-Fluoroadenosine uptake phosphorylation adenosine kinase

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Pathway of Nucleoside Phosphorylation

The phosphorylation of a nucleoside analog like 2-Fluoroadenosine is typically a sequential, multi-step process. The following diagram illustrates the general enzymatic cascade for nucleoside triphosphate synthesis, which includes the key role of adenosine kinase.

G Nuc Nucleoside (e.g., this compound) NMP Nucleoside Monophosphate (NMP) Nuc->NMP Adenosine Kinase (AK) NDP Nucleoside Diphosphate (NDP) NMP->NDP NMP Kinase NTP Nucleoside Triphosphate (NTP) NDP->NTP NDP Kinase ATP ATP (Phosphate Donor) ADP ADP ATP->ADP Consumed in Nuc→NMP & NMP→NDP steps ADP->ATP Regenerated PK Pyruvate Kinase (PK) ADP->PK Substrate PK->ATP Product PEP Phosphoenolpyruvate (PEP) PK->PEP PEP->PK

Diagram: Multi-enzyme phosphorylation cascade with ATP regeneration. [1]

The initial phosphorylation of the nucleoside to the monophosphate form is often the rate-limiting step. [1] Adenosine kinase (AK) is the primary enzyme responsible for catalyzing this first reaction, transferring a phosphate group from ATP to the nucleoside. [1]

Key Enzymes and Cofactors in Phosphorylation Cascades

Conducting experiments on this compound phosphorylation requires a carefully selected enzyme system. The table below summarizes the core components often used in such cascades.

Component Role Specific Example(s) Function Relevance to this compound
Initial Kinase Adenosine Kinase (AK) [1] Phosphorylates nucleoside to NMP Key enzyme for the first, rate-limiting step.
Secondary Kinases UMP-CMP kinase, Guanylate kinase, Adenylate kinase [1] Phosphorylates NMP to NDP Required to progress to the diphosphate form.
Final Kinase Nucleoside Diphosphate Kinase (NDPK) [1] Phosphorylates NDP to NTP Produces the active triphosphate form.
Phosphate Donor Adenosine Triphosphate (ATP) [1] Provides phosphate groups Essential co-substrate for all kinase steps.
Regeneration System Pyruvate Kinase (PK) + Phosphoenolpyruvate (PEP) [1] Recycles ADP back to ATP Crucial for high yield; maintains low ADP and high ATP concentrations.

Therapeutic Context and Research Implications

Your research on this compound phosphorylation fits into a broader therapeutic landscape. Understanding this context can help in defining the application and value of your work.

  • Drug Discovery Target: Fluorinated nucleosides are a significant class of investigational and approved drugs for antiviral and anticancer therapies. [2] The efficacy of these prodrugs depends on their efficient intracellular conversion to the active triphosphate form, a process initiated by adenosine kinase. [1]
  • Overcoming Metabolic Limitations: Some nucleoside analogs show poor efficacy because they are inefficiently phosphorylated in vivo. Your research into the enzymatic phosphorylation of this compound could provide a pathway to overcome this limitation, potentially leading to more effective prodrug strategies. [1]

How to Proceed with Experimental Design

Since specific protocols for this compound were not found, you can build your experimental plan on the general framework from the search results.

  • Start with a Modular Screen: A recommended approach is to test different combinations of nucleoside kinases with your target nucleoside to identify the most active one. [1] Adenosine kinase is the logical starting point for this compound.
  • Implement an ATP Regeneration System: For a high-yielding synthesis, incorporate a system like Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP) from the start. This is repeatedly emphasized as critical for driving the reaction to completion by regenerating the expensive ATP cofactor and shifting the reaction equilibrium. [1]
  • Analytical Methods: While not detailed in the results, standard biochemical methods would be needed to monitor reaction progress and quantify yields, such as HPLC or LC-MS to distinguish between the nucleoside, NMP, NDP, and NTP species.

References

Comprehensive Application Notes and Protocols: Synthesis of 2-Fluoroadenosine from Guanosine for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

The synthesis of 2-fluoroadenosine from guanosine represents a strategically important transformation in medicinal chemistry, enabling access to a metabolically stable adenosine analog with significant research and therapeutic potential. This multi-step conversion leverages guanosine as a commercially available and cost-effective starting material, utilizing its purine skeleton and ribose moiety as the foundation for structural modification. The key transformation involves the strategic replacement of the 2-amino group of guanosine with a fluorine atom while preserving the crucial 6-amino group characteristic of adenosine derivatives. This synthetic approach employs protecting group strategies to ensure regioselective transformations and utilizes the Schiemann reaction for the critical fluorination step, followed by careful deprotection to yield the target this compound compound.

The significance of this synthetic pathway extends beyond mere accessibility to this compound. The metabolic stability imparted by the fluorine substitution at the 2-position renders the resulting nucleoside resistant to deamination by adenosine deaminase, substantially extending its in vivo half-life and enhancing its potential as a therapeutic agent or biological probe. This property is particularly valuable in drug development campaigns targeting purine-salvaging protozoan pathogens and in positron emission tomography (PET) imaging, where enzymatic stability is paramount for obtaining meaningful biological data. The synthetic protocol described herein represents an optimized route that maximizes yield while maintaining operational practicality for research-scale applications [1] [2].

Experimental Protocol: Step-wise Synthesis from Guanosine

Materials and Equipment
  • Starting material: Guanosine (commercially available)
  • Protecting reagents: Acetic anhydride, pyridine
  • Key reagents: Sodium nitrite, tetrafluoroboric acid, hydrochloric acid, sodium azide
  • Catalyst: Palladium on carbon (for catalytic hydrogenation)
  • Solvents: Dimethylformamide (DMF), methanol, ethanol, chloroform, ethyl acetate
  • Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, chromatography column, UV lamp for TLC visualization, rotary evaporator
  • Monitoring: Analytical TLC plates (silica gel), UV light for visualization
Step-by-Step Procedure
Step 1: Protection of Guanosine
  • Dissolve guanosine (10.0 g, 35.2 mmol) in anhydrous pyridine (150 mL) under nitrogen atmosphere.
  • Cool the solution to 0°C using an ice bath and slowly add acetic anhydride (45 mL, 477 mmol) with stirring.
  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
  • Monitor reaction completion by TLC (ethyl acetate:hexane, 1:1, UV visualization).
  • Quench the reaction by careful addition of cold water (200 mL) and extract with chloroform (3 × 150 mL).
  • Wash the combined organic layers with saturated copper sulfate solution (2 × 100 mL) followed by water (100 mL).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tri-O-acetylguanosine intermediate as a solid [1].
Step 2: Diazotization and Azide Formation
  • Dissolve the tri-O-acetyl guanosine intermediate (15.0 g, 34.8 mmol) in a mixture of acetic acid and water (3:1, 200 mL).
  • Cool the solution to 0°C and add sodium nitrite (7.2 g, 104 mmol) portion-wise with vigorous stirring.
  • After complete addition, stir the reaction mixture at 0°C for 2 hours.
  • Add sodium azide (6.8 g, 104 mmol) carefully and continue stirring at 0°C for an additional hour.
  • Dilute the reaction mixture with cold water (300 mL) and collect the precipitated solid by filtration.
  • Wash the solid thoroughly with cold water and dry under vacuum to obtain 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, which is isolated exclusively in the tetrazolo[5,1-i] form as 5-amino-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-7H-tetrazolo[5,1-i]purine [1].
Step 3: Schiemann Reaction for Fluorination
  • Suspend the tetrazolo compound from Step 2 (10.0 g, 21.9 mmol) in a mixture of tetrafluoroboric acid (48%, 50 mL) and water (20 mL) at 0°C.
  • Slowly add a solution of sodium nitrite (4.5 g, 65.2 mmol) in water (15 mL) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • After complete addition, continue stirring at 0°C for 3 hours.
  • Carefully neutralize the reaction mixture with cold ammonium hydroxide solution to pH 7.
  • Extract the aqueous solution with ethyl acetate (3 × 100 mL).
  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, ethyl acetate:hexane gradient) to obtain 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine as a solid in approximately 80% yield after careful optimization of this process [1].
Step 4: Reduction of Azide and Deprotection
  • Dissolve the 6-azido-2-fluoro protected nucleoside (8.0 g, 17.6 mmol) in anhydrous ethanol (150 mL).
  • Add palladium on carbon (10% Pd/C, 800 mg) as a catalyst.
  • Subject the mixture to hydrogen gas at atmospheric pressure with vigorous stirring for 6 hours.
  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
  • Concentrate the filtrate under reduced pressure to obtain the 6-amino intermediate.
  • Dissolve the intermediate in methanol (100 mL) and add sodium methoxide (25% in methanol, 5 mL).
  • Stir the reaction mixture at room temperature for 4 hours.
  • Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.
  • Purify the crude product by recrystallization from ethanol to obtain pure this compound as a white solid with a total yield of 74% from guanosine [1].

Synthetic Route Visualization

The following diagram illustrates the complete synthetic pathway from guanosine to this compound, highlighting key intermediates and transformation conditions:

G Guanosine Guanosine Step1 Acetic anhydride Pyridine Guanosine->Step1 Step 1 Protection TriAcetylGuanosine Tri-O-acetyl guanosine Step1->TriAcetylGuanosine Step2 1. NaNO₂, Acid 2. NaN₃ TriAcetylGuanosine->Step2 Step 2 Diazotization/Azidation TetrazoloCompound 5-amino-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-7H-tetrazolo[5,1-i]purine Step2->TetrazoloCompound Step3 Schiemann Reaction HBF₄, NaNO₂ TetrazoloCompound->Step3 Step 3 Fluorination AzidoFluoroIntermediate 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine Step3->AzidoFluoroIntermediate Step4 1. H₂, Pd/C 2. NaOMe/MeOH AzidoFluoroIntermediate->Step4 Step 4 Reduction/Deprotection Product This compound Step4->Product

Figure 1: Synthetic pathway from guanosine to this compound

Alternative Synthetic Methods

Radiofluorination Approach for PET Imaging

For positron emission tomography (PET) imaging applications, a direct radiofluorination method has been developed using nitroaromatic substitution with fluorine-18. This approach utilizes 2-nitropentabenzoyl adenosine as the labeling precursor, which undergoes nucleophilic aromatic substitution with [18F]KF in the presence of kryptofix 2.2.2. The reaction proceeds efficiently when using non-basic potassium salts such as K₂SO₄, with yields up to 80% reported. Subsequent deprotection using NH₃/MeOH system at 70°C for 20 minutes yields 2-[18F]fluoroadenosine with a radiochemical purity >98% and specific radioactivity up to 148 GBq/μmol. This method provides significantly higher radiochemical yield (45±5% overall) and specific activity compared to previous approaches, making it particularly valuable for preparing PET tracers for imaging adenylate metabolism in malignancies [3].

Comparative Analysis of Synthetic Methods

Table 1: Comparison of synthetic methods for this compound preparation

Method Starting Material Key Steps Overall Yield Advantages Limitations
Guanosine Route Guanosine Protection, diazotization/azidation, Schiemann reaction, reduction/deprotection 74% High yielding, uses inexpensive starting material, suitable for preparative scale Multiple steps requiring purification of intermediates
Radiofluorination Approach 2-Nitropentabenzoyl adenosine Nucleophilic aromatic substitution with [18F]KF, deprotection 45±5% (radiochemical yield) High specific activity, suitable for PET tracer production, fewer steps Requires specialized equipment for handling radionuclides, lower chemical yield
Classical Nucleophilic Substitution 2-Halo or 2-nitro adenosine derivatives Direct halogen exchange 5-35% Simpler reaction setup Low yield, requires pre-functionalized adenosine derivatives

Applications in Research and Drug Development

Metabolic Probing and Enzyme Studies

This compound serves as a valuable tool for studying adenylate metabolism and nucleoside-processing enzymes due to its metabolic stability. The fluorine substitution at the 2-position confers resistance to deamination by adenosine deaminase, allowing researchers to track the nucleotide's metabolic fate without rapid degradation. This property has been exploited in 19F NMR spectroscopy studies, where the 19F nucleus serves as a sensitive probe of RNA secondary structure. In these applications, 19F chemical shifts associated with canonical Watson-Crick base-pairing interactions appear at the high-field edge of the spectrum, while irregular stacking interactions typically found in single-stranded bulges or loops signal at the low-field edge. These studies provide insights into RNA structure and dynamics that complement traditional structural biology approaches [4].

Antiprorotozoal Agents

The unique purine salvage pathways of protozoan pathogens make this compound derivatives particularly valuable as potential antiprotozoal agents. Unlike mammals, many protozoa lack de novo purine synthesis pathways and depend exclusively on salvage of preformed purines. These organisms possess specific enzymes such as inosine-adenosine-guanosine nucleoside hydrolase (IAG-NH) that can cleave this compound to generate 2-fluoroadenine, which is subsequently converted to toxic nucleotides via the action of purine phosphoribosyltransferases. The fluorine substituent at the 2-position protects these nucleosides from deamination by mammalian adenosine deaminase, enhancing their selectivity for protozoan targets. This approach has yielded promising compounds with potent activity against Trypanosoma brucei (IC50 = 130 nM), Leishmania donovani (IC50 = 60 nM), and Plasmodium falciparum (IC50 = 110 nM) with high selectivity indices, demonstrating the therapeutic potential of this compound derivatives [2].

PET Imaging of Malignancies

2-[18F]Fluoroadenosine (2-[18F]FAD) has been developed as a potential radiotracer for studying malignancies by positron emission tomography (PET). This application capitalizes on the altered metabolism of cancer cells, particularly their increased uptake and utilization of nucleosides for nucleic acid synthesis. 2-[18F]FAD enables non-invasive assessment of adenylate metabolism in tumors, providing valuable information for cancer diagnosis and treatment monitoring. Biodistribution studies in rodent models have shown high uptake of 2-[18F]FAD in lung, kidney, heart, and spleen tissues, along with significant urinary elimination. The high accumulation observed in lung tissue suggests potential specific receptors for this compound in pulmonary tissues, warranting further investigation for lung cancer imaging applications [3] [5].

Practical Considerations and Data Interpretation

Characterization and Analytical Data

Successful synthesis of this compound should be verified through appropriate analytical techniques. The infrared (IR) spectroscopy data for key intermediates shows characteristic azide absorption at approximately 2100-2150 cm⁻¹ for 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, which disappears after catalytic reduction. ^1H NMR spectroscopy of the final product should display the characteristic doublet for the anomeric proton around 5.8-6.0 ppm (J = 4-6 Hz) and the absence of the C2 proton signal present in unmodified adenosine. High-performance liquid chromatography (HPLC) analysis using a C18 reverse-phase column with isocratic elution (e.g., water:methanol, 95:5) typically shows a single peak with retention time distinct from adenosine and guanosine standards [1].

Troubleshooting and Optimization

Table 2: Common experimental challenges and solutions in this compound synthesis

Problem Potential Causes Solutions
Low yield in Schiemann reaction Impure tetrafluoroboric acid, improper temperature control Use fresh HBF₄, maintain temperature strictly at 0-5°C during diazotization
Formation of multiple products in fluorination step Excessive heating, incorrect pH during workup Optimize reaction time, carefully neutralize with ammonium hydroxide to pH 7
Defluorination during deprotection Strong basic conditions, excessive heating Use milder basic conditions (NaOMe/MeOH), reduce deprotection temperature
Poor conversion in azide reduction Catalyst deactivation, insufficient hydrogenation time Use fresh Pd/C catalyst, monitor reaction completion by TLC
Scalability and Storage

The guanosine to this compound synthesis protocol has been demonstrated on a multi-gram scale, making it suitable for preparing research quantities of this valuable nucleoside analog. For large-scale preparations, particular attention should be paid to the controlled addition of sodium nitrite during the diazotization step to minimize foaming and potential decomposition. Pure this compound is typically stored as a solid at -20°C under anhydrous conditions to prevent hydrolysis or decomposition. Solutions of this compound in neutral buffers are stable for several weeks when refrigerated, though gradual decomposition may occur in strongly acidic or basic conditions [1] [6].

Conclusion

The synthesis of this compound from guanosine represents a robust and efficient method for accessing this metabolically stable adenosine analog. The four-step procedure involving protection, diazotization/azidation, Schiemann reaction, and reduction/deprotection provides the target compound in good overall yield (74%) from an inexpensive and commercially available starting material. The availability of this compound through this synthetic route enables diverse research applications ranging from fundamental studies of nucleotide-processing enzymes to the development of novel antiprotozoal agents and PET imaging tracers for cancer detection. The continued optimization of this synthetic pathway, particularly through the development of novel radiofluorination approaches, promises to further expand the utility of this compound and its derivatives in biomedical research and therapeutic development.

References

Schiemann reaction 2-Fluoroadenosine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Fluoroadenosine Synthesis

This compound is a synthetic nucleoside analog of significant interest in pharmaceutical and chemical research. A preparative synthesis method starts from commercially available guanosine [1] [2]. The key transformation in this pathway is a Schiemann reaction (Balz-Schiemann reaction), which is a classic method for converting an aromatic amino group into a fluorine substituent via a diazonium tetrafluoroborate intermediate [3] [2]. This application note details a optimized protocol for this synthesis, which achieves a total yield of 74% [1] [2].


Synthetic Pathway & Chemical Transformations

The synthesis begins with guanosine and proceeds through a protected, azido-intermediate before the critical fluorination step. The diagram below outlines the complete reaction pathway.

G Guanosine Guanosine 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine (Tetrazolo-form) 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine (Tetrazolo-form) Guanosine->2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine (Tetrazolo-form) Acetylation & Diazotization 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine (Tetrazolo-form)->6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine Schiemann Reaction This compound This compound 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine->this compound 1. Catalytic Reduction 2. Deacetylation

Key Synthetic Steps
  • Initial Functionalization: Guanosine is first converted into an intermediate, isolated exclusively in its tetrazolo form: 5-amino-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-7H-tetrazolo[5,1-i]purine [1] [2].
  • The Schiemann Reaction (Fluorination): This tetrazolo intermediate undergoes a Schiemann reaction. This step involves the formation of a diazonium salt followed by its thermal decomposition to yield 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. Careful optimization of this process allows it to be isolated in an 80% yield [1] [2]. The structure of the aglycone is confirmed by IR and ¹H NMR spectroscopy [1] [2].
  • Final Functionalization: The final steps involve:
    • Catalytic reduction of the 6-azido group to an amino moiety.
    • Deacetylation of the ribose ring's protecting groups using a routine procedure. These steps yield the final product, this compound, with a total yield of 74% from the initial fluoro-intermediate [1] [2].

Detailed Experimental Protocol for the Schiemann Reaction

The Schiemann reaction involves handling potentially explosive aryldiazonium salts. The following protocol, adapted from a scalable continuous flow procedure, enhances safety and control [3].

Equipment & Reagent Setup
  • Equipment:
    • Microflow reactor (9 mL internal volume)
    • Dynamic mixing tube reactor (500 mL internal volume)
    • Constant flow pumps (PTFE and 316L pump heads)
    • Jacketed temperature control units
  • Reagent Preparation:
    • Feed A: Boron trifluoride diethyl etherate (BF₃·Et₂O, 8.1 mmol/mL).
    • Feed B: Substrate solution. Dissolve the tetrazolo-form intermediate (e.g., 0.5 kg) in anhydrous tetrahydrofuran (THF, 12.7 L). Ensure water content is below 0.5% w/w to minimize hydrolytic byproducts.
    • Feed C: tert-Butyl nitrite solution (0.53 kg in 10.7 L THF).
    • Feed D: Heptane (25 L, water content <0.5%).
    • Feed E: THF wash solution (2 L).
Continuous Flow Procedure

The workflow for the safe and efficient execution of the continuous flow Schiemann reaction is detailed below.

G FeedA Feed A (BF₃·Et₂O) Premix Premixing & Diazotization FeedA->Premix Pump A: 23.8 mL/min FeedB Feed B (Substrate in THF) FeedB->Premix FeedC Feed C (t-BuONO in THF) FeedC->Premix FeedD Feed D (Heptane) Decomp Thermal Decomposition FeedD->Decomp Pump D: 50 mL/min Premix->Decomp 10 °C 10 min residence Product Fluorinated Product Decomp->Product 60 °C 5.4 s residence

  • System Setup and Leak Test:

    • Assemble the continuous flow equipment according to the flow diagram.
    • Set flow rates: Pump A (Feed A) at 23.8 mL/min, Pump B (Feed B) at 3.4 mL/min, Pump C (Feed C) at 22.8 mL/min, and Pump D (Feed D) at 50 mL/min.
    • Set the temperature of the diazotization zone to 10°C and the thermal decomposition zone to 60°C.
    • Perform a leak test by running all pumps with THF (Feed E) at a back pressure of 3 bar. Check for stability and leaks at all joints.
  • Reaction Execution:

    • Place the dosing lines into their respective feed containers (A, B, C, D).
    • Start Pumps A and B simultaneously.
    • After 30 seconds, start Pump C.
    • After 8 minutes, start Pump D.
    • Once a steady state is reached (after ~10 minutes), direct the output stream to the product collection vessel.
    • Monitor and record temperatures and pressures continuously.
  • System Shutdown and Cleaning:

    • Upon completion, place Pump B's line into Feed E (THF wash) to flush the system.
    • Place the discharge line into a waste bottle.
    • Stop all pumps after 10 minutes of flushing.
Critical Safety Notes
  • Hazard Mitigation: The continuous flow protocol minimizes the accumulation and isolation of unstable diazonium salts, significantly reducing the risk of explosion [3].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE and consult Material Safety Data Sheets (MSDS) for all chemicals [3].
  • Solvent Quality: Strict control of water content in THF and heptane is crucial to suppress the formation of phenolic byproducts (e.g., hydroxylated impurities) [3].

Summary of Quantitative Data

The table below summarizes the key optimized conditions and outcomes for the synthesis.

Parameter Optimized Condition / Outcome Notes
Key Intermediate Yield 80% Yield of 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine after Schiemann reaction [1] [2].
Total Synthesis Yield 74% Overall yield of this compound starting from the tetrazolo intermediate [1] [2].
Diazotization Residence Time 10 minutes Time in flow reactor at 10°C [3].
Fluorination Residence Time 5.4 seconds Time in flow reactor at 60°C [3].
Solvent Water Content < 0.5% w/w Critical for minimizing hydrolysis byproducts (e.g., OH-Imp-1) [3].

Conclusion for Research Applications

This protocol provides a reliable and scalable method for synthesizing this compound. The traditional Schiemann reaction is effectively integrated into a multi-step sequence starting from guanosine. Furthermore, the adoption of continuous flow technology for the critical fluorination step addresses the primary safety concerns associated with diazonium chemistry, making this route suitable for larger-scale production [3]. The high yields and detailed characterization data make this a valuable procedure for researchers in medicinal chemistry and nucleoside analog development.

References

Application Note: 19F-NMR Spectroscopy for 2-Fluoroadenosine Cellular Uptake

Author: Smolecule Technical Support Team. Date: February 2026

19F-NMR is a powerful, non-invasive technique for real-time tracking of fluorinated nucleoside analogs like 2-Fluoroadenosine (F-AR). Its utility stems from the absence of endogenous fluorine in biological systems, resulting in zero background signal and direct observation of the administered probe and its metabolites [1] [2] [3]. This application note details the methodology based on established studies.

The diagram below illustrates the core cellular processes of this compound transport and metabolism that 19F-NMR can monitor.

G FAR_Ext This compound (Extracellular) Transporter Nucleoside Transporter FAR_Ext->Transporter Cellular Uptake FAR_Int This compound (Intracellular) Transporter->FAR_Int AK Adenosine Kinase (Phosphorylation) FAR_Int->AK F_ATP Fluoro-Adenine Nucleotides (F-ATP) AK->F_ATP Rate-Limiting Step

Experimental Protocol

This protocol synthesizes methodologies from published research on F-AR uptake in human erythrocytes and porcine aortic endothelial cells [4].

Sample Preparation
  • Cell Culture: Grow adherent cells (e.g., porcine aortic endothelial cells) to confluence on microcarrier beads suitable for perfusion in an NMR spectrometer. Suspension cells (e.g., human erythrocytes) should be prepared at a defined hematocrit (e.g., 15%) [4].
  • Dosing Solution: Prepare a stock solution of this compound in the cell culture medium or buffer. Literature studies have used a range of concentrations from 2 µM to 590 µM [4].
  • Inhibitors (Optional): To confirm the mechanism, prepare stock solutions of inhibitors like:
    • Dipyridamole (25 µM) to block nucleoside membrane transporters.
    • Iodotubercidin (10 µM) to inhibit adenosine kinase, the intracellular phosphorylation enzyme [4].
NMR Data Acquisition
  • Instrument Setup: Use an NMR spectrometer equipped with a broadband observe (BBO) probe or a dedicated 19F probe, tuned to the 19F frequency (e.g., 470 MHz for an 11.7T system).

  • Acquisition Parameters: The following are typical starting parameters, which may require optimization for your specific system [4] [2] [3]:

    • Pulse Program: Standard 1D pulse sequence with Waltz16 or other broadband 1H decoupling.
    • Spectral Width: 50 to 100 ppm (centered near the F-AR signal, approximately -120 to -160 ppm relative to CFCl3, using NaTFA as a common reference at -76.530 ppm) [2].
    • Pulse Angle: 30°-90°
    • Relaxation Delay: 1-2 seconds
    • Number of Scans: Collect enough scans to achieve a sufficient signal-to-noise ratio (may require several hundred scans for low concentrations).
  • Perfusion System: For longer experiments, use a continuous perfusion system within the magnet to maintain cell viability and provide a constant supply of oxygen and nutrients [4].

  • Time Course: Acquire sequential 19F-NMR spectra (e.g., 5-10 minute blocks) over the course of the experiment (e.g., 1-2 hours) to monitor the kinetics of F-AR uptake and metabolism.

Data Analysis
  • Signal Identification: Identify the 19F resonance for extracellular F-AR. Upon cellular uptake, the intracellular F-AR often exhibits a distinct chemical shift due to the different microenvironment (e.g., a reported difference of 0.43 ppm in erythrocytes and 0.12 ppm in endothelial cells) [4].
  • Metabolite Tracking: Monitor the appearance and growth of new signals downfield, which correspond to phosphorylated metabolites like fluoro-ATP (F-ATP). Note that the chemical shift difference between F-AR and F-ATP may be small (e.g., -0.052 ppm) [4].
  • Kinetic Analysis: Plot the intensity of the intracellular F-AR and F-ATP signals over time. The initial rate of uptake can be calculated from the slope of the intracellular F-AR signal increase. As indicated in one study, the rate-limiting step is often the intracellular phosphorylation by adenosine kinase, not the membrane transport [4].
  • Validation: Correlate NMR findings with a standard method like High-Performance Liquid Chromatography (HPLC) to confirm the identity of the fluorinated metabolites [4].

Key Experimental Parameters and Findings

The table below summarizes quantitative data and conditions from a seminal study on this topic [4].

Parameter Human Erythrocytes Porcine Aortic Endothelial Cells
F-AR Concentration 590 µM 2 - 32 µM
Uptake/Metabolism Rate 38 nmol·min⁻¹·ml RBC⁻¹ 27 - 827 pmol·min⁻¹·mg⁻¹ (concentration-dependent)
Chemical Shift Difference (Intra- vs Extracellular) 0.43 ± 0.03 ppm 0.12 ppm
Key Inhibitors & Targets Dipyridamole (transport), Iodotubercidin (adenosine kinase)

Critical Considerations for the Protocol

The following workflow outlines the key stages of a successful 19F-NMR experiment for studying this compound uptake.

G Sample Sample Preparation (Cells + F-AR ± Inhibitors) NMR NMR Data Acquisition (Time-course with perfusion) Sample->NMR Analysis Data Analysis (Signal integration, kinetics) NMR->Analysis Validation Validation (HPLC, viability assays) Analysis->Validation

  • Probe Choice: For the best sensitivity, a cryoprobe tuned for 19F is highly recommended, especially for low-concentration studies or with limited sample.
  • Concentration Range: Be prepared to test a range of F-AR concentrations. The uptake rate in endothelial cells was shown to be linearly related to the applied concentration [4].
  • Cell Viability: Ensure the NMR experiment conditions (e.g., temperature, perfusion rate) are optimized to maintain cell viability throughout the data acquisition.
  • Signal Assignment: The definitive identification of fluoro-ATP signals can be challenging by NMR alone due to small chemical shift changes. The use of HPLC to analyze extracted nucleotides at the end of the NMR experiment is strongly advised for unambiguous assignment [4].

References

Application Notes: Studying 2-Fluoroadenosine in Endothelial Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To characterize the uptake, metabolism, and functional impacts of 2-Fluoroadenosine (2-FA) on endothelial cell activation and leukocyte adhesion, providing a framework for investigating its potential as a vascular-targeted therapeutic agent [1] [2].

Background: The endothelial layer plays a critical role in regulating inflammatory responses. When activated by inflammatory stimuli like Lipopolysaccharide (LPS), endothelial cells express adhesion molecules and cytokines that promote leukocyte adhesion and extravasation [1]. 2-FA is a purine nucleoside analogue known to be metabolized intracellularly into active forms like this compound 3':5'-monophosphate (F-cAMP) and this compound 5'-triphosphate (F-ATP) [2]. In cytotoxic lymphocytes, F-ATP accumulation leads to ATP depletion, inhibiting cellular functions [2]. Its potent and irreversible anti-inflammatory effects on lymphocytes suggest potential for modulating endothelial activation, though its specific metabolism and action in endothelial cells require characterization [2].

Experimental Protocol for Endothelial Cell Studies

What follows is a generalized protocol, adapted from established endothelial cell methodologies, which can be applied to investigate the effects of 2-FA [1].

Endothelial Cell Culture
  • Cell Line: Mouse Lung Endothelial Cell line (MLEC-04) is a validated system for studying endothelial activation [1]. Primary Human Umbilical Vein Endothelial Cells (HUVECs) can also be used.
  • Culture Conditions:
    • Culture Vessel Coating: Coat tissue culture plates with 0.1% gelatin solution for 30 minutes at 37°C before seeding cells [1].
    • Growth Medium: Use Dulbecco's Modified Eagle Medium: Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S) [1].
    • Environment: Maintain cells at 37°C in a humidified incubator with 5% CO₂ [1].
    • Passaging: Subculture cells at confluence using 0.25% trypsin-EDTA [1].
Cell Treatment and Inflammatory Stimulation
  • Seeding and Synchronization: Plate MLEC-04 cells at sub-confluence (e.g., 7 x 10⁵ cells/well in a 6-well plate). After 6 hours, switch to incomplete media (DMEM/F-12, P/S only) and serum-starve overnight to synchronize cell cycles and reduce baseline activity [1].
  • Drug Treatment: Pre-treat cells with the compound of interest (e.g., 2-FA, dissolved in incomplete media) for 30 minutes at 37°C [1].
  • Inflammatory Challenge: Challenge cells with LPS (100 ng/mL final concentration) added directly to the media for a specified period (e.g., 6 hours for gene expression analysis). Use PBS-treated cells as a control [1].

The following diagram illustrates the core experimental workflow for treating endothelial cells and assessing the effects of this compound:

G cluster_workflow cluster_assays Start Seed Endothelial Cells (MLEC-04 or HUVEC) Sync Serum Starvation (Overnight Synchronization) Start->Sync Pretreat Pre-treatment with 2-FA (30 min, 37°C) Sync->Pretreat Stimulate Inflammatory Challenge (LPS 100 ng/mL) Pretreat->Stimulate Analyze Downstream Analysis Stimulate->Analyze PCR RT-qPCR (Chemokine/Adhesion Molecule mRNA) Analyze->PCR WB Western Blot (Protein Expression) Analyze->WB FC Flow Cytometry (Surface Molecule Detection) Analyze->FC Adh Leukocyte Adhesion Assay Analyze->Adh Meta Metabolite Analysis (e.g., F-ATP, F-cAMP) Analyze->Meta

Experimental Workflow for 2-FA Treatment and Assays

Key Assays for Characterizing Endothelial Activation and 2-FA Effects

Table 1: Core Assays for Endothelial Cell Phenotyping

Assay Type Key Targets Technique Protocol Summary

| Gene Expression | Ccl5, Cxcl1, Cxcl10, E-selectin, VCAM-1, ICAM-1 [1] | RT-qPCR [1] | - RNA Extraction: Use phenol/guanidinium isothiocyanate buffer [1].

  • cDNA Synthesis: Reverse transcribe 2 µg total RNA [1].
  • qPCR: Use 2 µL cDNA with 300 nM gene-specific primers [1]. | | Protein Expression | VCAM-1, ICAM-1 [1] | Western Blot / Flow Cytometry [1] | - Western Blot: Resolve proteins by SDS-PAGE, transfer to membrane, probe with specific antibodies [1].
  • Flow Cytometry: Detach cells, incubate with fluorescent-conjugated antibodies against surface markers, analyze on flow cytometer [1]. | | Functional Assay | Leukocyte adhesion to endothelium [1] | Static Adhesion Assay [1] | - Fluorescently label leukocytes.
  • Seed onto endothelial monolayers.
  • Co-incubate, wash off non-adherent cells.
  • Quantify adhered leukocytes via fluorescence [1]. |
Analyzing 2-FA Metabolism in Endothelial Cells

To directly confirm that 2-FA is acting through its proposed metabolic pathway in endothelial cells, the following analyses are recommended.

Table 2: Assays for 2-FA Metabolite Detection

Metabolite Significance Detection Method Notes
This compound Triphosphate (F-ATP) Replaces cellular ATP, disrupting energy metabolism [2] HPLC, LC-MS Intracellular levels can be correlated with ATP depletion. Build-up is rapid and persistent [2].
This compound 3':5'-monophosphate (F-cAMP) Analog of cAMP; activates protein kinase, potentially mimicking cAMP signaling [2] Radioimmunoassay (RIA), HPLC [2] F-cAMP is highly cross-reactive in cAMP-specific RIAs. Formation is potentiated by cAMP phosphodiesterase inhibitors (e.g., Ro 20-1724) [2].

Important Considerations for Researchers

  • Potentiating 2-FA Effects: Co-treatment with a cAMP phosphodiesterase inhibitor (e.g., Ro 20-1724) can greatly enhance the formation and accumulation of the metabolite F-cAMP, allowing for a more pronounced study of this pathway [2].
  • Irreversible Inhibition: Unlike adenosine, the inhibitory effects of 2-FA on cell function are often irreversible after washing the cells free of the exogenous nucleoside, likely due to the persistent intracellular pool of F-ATP [2]. This is a critical factor in experimental design.
  • Model Validation: The MLEC-04 cell line has been demonstrated to respond to LPS and activate similarly to primary endothelium, making it a suitable model for these screening assays [1].

Conclusion

This protocol provides a robust framework for investigating the metabolism and anti-inflammatory effects of 2-FA in endothelial cells. The core methodologies for culturing and activating endothelial cells are well-established [1]. The known metabolic fate of 2-FA, leading to the accumulation of F-ATP and F-cAMP, provides clear, testable hypotheses for its mechanism of action in the vasculature [2]. By applying these assays, researchers can systematically characterize 2-FA as a potential novel endothelial regulator for inflammatory-related diseases.

References

2-Fluoroadenosine erythrocyte transport assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2-Fluoroadenosine

While direct transport assay data is limited, understanding the compound's characteristics is crucial for experimental design.

Table 1: Characteristics of 2′-Deoxy-2′-fluoroadenosine

Property Description Relevance to Assay Design
Molecular Formula C₁₀H₁₂FN₅O₃ [1] Basic chemical identification.
Molecular Weight 269.24 g/mol [1] Essential for molar concentration calculations.
Purity >99% available [1] Ensures experimental results are due to the compound itself, not impurities.
Primary Activities Antitumor and antiviral; incorporated into DNA/RNA [1] Suggests potential interaction with nucleoside transporters.
Solubility Soluble in DMSO (50 mg/mL) [1] A stock solution in DMSO is typical; requires dilution into aqueous assay buffers.
Metabolic Pathway Cleaved by purine nucleoside phosphorylase (PNP) to 2-fluoroadenine [1] Indicates a potential metabolic sink in the assay; results may reflect both transport and metabolism.

Proposed Workflow for a Transport Assay

Given the lack of a direct protocol, the diagram below outlines a logical workflow for developing a this compound transport assay, based on standard practices in RBC research and the compound's properties.

G Start Start: Assay Design A 1. RBC Preparation • Collect blood in CPDA/EDTA [2] • Wash and suspend in buffer • Determine hematocrit Start->A B 2. Compound Preparation • Prepare stock in DMSO [1] • Dilute in assay buffer • Include controls/inhibitors A->B C 3. Incubation • Mix RBC suspension with compound • Control temperature (e.g., 37°C) [2] • Use shaking/rotation B->C D 4. Sampling & Termination • Sample at multiple time points • Centrifuge through oil layer • Separate RBCs from medium C->D E 5. Analysis • Quantify compound in RBC pellet • LC-MS/MS recommended • Analyze data for kinetics D->E End End: Data Interpretation E->End

Detailed Methodological Considerations

To transform the workflow into a functional protocol, here are detailed considerations based on general erythrocyte research methods.

  • RBC Preparation and Buffers: Whole blood should be drawn into an appropriate anticoagulant. CPDA is often preferred for studies beyond basic hematology as it better preserves RBC energy metabolism and ion balance, which are critical for active transport processes [2]. Cells must be washed and resuspended in a physiological buffer (e.g., HEPES-buffered saline, pH 7.4). To minimize metabolism of the nucleoside, you may consider using a glucose-free buffer or adding specific enzyme inhibitors.

  • Incubation and Sampling: The transport assay involves incubating the RBC suspension with this compound at a controlled temperature (e.g., 37°C). It is critical to include control samples with an excess of unlabeled adenosine or known nucleoside transport inhibitors (e.g., nitrobenzylthioinosine, NBMPR) to distinguish specific transport from passive diffusion. The reaction is stopped by rapid centrifugation. A common technique to quickly separate cells from the medium is to layer the incubation mixture over a dense, inert oil (like dibutyl phthalate) in a microcentrifuge tube [2].

  • Quantification and Data Analysis: Due to its fluorinated structure, the most robust method for quantifying this compound uptake is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This allows for highly specific and sensitive measurement of the compound within the RBC pellet. Data analysis should determine the initial rate of uptake and fit it to a kinetic model (e.g., Michaelis-Menten) to estimate parameters like Vmax and Km, which characterize the transport system's capacity and affinity for this compound.

References

radiochemical synthesis 2-[18F]fluoroadenosine

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for 2-[18F]Fluoroadenosine

The most efficient method utilizes a 2-nitro-purine precursor for nucleophilic aromatic substitution with fluorine-18 [1]. The optimized procedure consists of three main stages: radiofluorination, deprotection, and purification.

Precursor and Reagents

  • Labeling Precursor: 2-Nitro-pentabenzoyl adenosine [1].
  • Radiofluorination Agent: [18F]KF (produced from the 18O(p,n)18F nuclear reaction) [2] [3] [4].
  • Reaction System: Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) [1]. The molar ratio of precursor to K₂CO₃ is critical and should be approximately 1.6:1 [1].
  • Deprotection Reagent: NH₃/MeOH system [1].

Experimental Workflow

The following diagram outlines the two-step radiosynthesis and purification process:

Start Start: [18F]Fluoride in [18O]H2O Trap Trap on anion-exchange cartridge (e.g., QMA) Start->Trap Elute Elute with K222/K2CO3 solution Trap->Elute Dry Azeotropic drying with CH3CN Elute->Dry React Radiofluorination Precursor 3 in CH3CN 140 °C, 8 min Dry->React Int1 Protected Intermediate [18F]-5 React->Int1 SepPurif Purification (Silica Sep-Pak) Int1->SepPurif Deprot Deprotection NH3/MeOH, 70 °C, 20 min SepPurif->Deprot Int2 Crude 2-[18F]fluoroadenosine Deprot->Int2 HPLC HPLC Purification & Formulation Int2->HPLC Final Final Product 2-[18F]Fluoroadenosine Ready for injection HPLC->Final

Step 1: Nucleophilic Radiofluorination

  • Aqueous [18F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of Kryptofix 2.2.2 (K222) and K₂CO₃ in a water/acetonitrile mixture [1] [4].
  • The [18F]KF/K222 complex is dried by azeotropic distillation with anhydrous CH₃CN to remove water [1] [4].
  • The dried, reactive [18F]fluoride is reacted with the labeling precursor (2-nitro-pentabenzoyl adenosine, compound 3) in anhydrous CH₃CN at 140 °C for 8 minutes [1].
  • This step yields the protected, radiofluorinated intermediate [18F]-5 with a radiochemical conversion of 92-98% [1].

Step 2: Deprotection and Purification

  • The crude intermediate [18F]-5 must be purified using a silica Sep-Pak cartridge before deprotection. This step is critical to prevent defluorination during the subsequent reaction [1].
  • The purified intermediate is then dissolved in a solution of ammonia in methanol and heated at 70 °C for 20 minutes to remove the protecting groups [1].
  • After neutralization, the crude product is purified by semi-preparative HPLC [1].
  • The formulated product is passed through a C18 Sep-Pak for final concentration and exchanged into a sterile saline solution [1].

Typical Synthesis Outcomes

This table summarizes the expected results from the protocol described above.

Parameter Result / Yield Conditions & Notes
Overall Radiochemical Yield 45 ± 5% (decay-corrected) Formulated, ready for injection [1].
Radiochemical Purity >98% After HPLC purification [1].
Specific Radioactivity Up to 148 GBq/μmol [1]
Total Synthesis Time Not explicitly stated Must be within ~3 half-lives of F-18 (~330 min) due to radionuclide decay [3].

Critical Methodological Notes

  • Base and Stoichiometry are Crucial: The nature and amount of the base (K₂CO₃) are critical. The reaction is only efficient when the precursor is in excess relative to K₂CO₃. Using non-basic potassium salts like K₂SO₄ can also be effective [1].
  • Purification Before Deprotection is Mandatory: Failure to remove K₂CO₃/K222 after the radiofluorination step leads to significant defluorination during the basic deprotection conditions [1].
  • Avoid High Deprotection Temperatures: Temperatures above 70 °C during the ammonia/methanol deprotection step rapidly increase defluorination and should be avoided [1].
  • Comparison with Older Methods: This method represents a significant improvement. An earlier (2006) synthesis using 2-iodoadenosine as a precursor reported a no-carrier-added radiochemical yield of only 0.5% [5], highlighting the efficiency gained by using the 2-nitro leaving group.

Potential Research Applications

2-[18F]Fluoroadenosine is an attractive tracer for PET imaging due to the biological role of adenosine [1].

  • Receptor Mapping: It acts as a ligand for adenosine receptors (A1, A2A, A2B, A3), which are implicated in CNS and cardiovascular functions [1].
  • Oncology and Cardiology: 2-fluoroadenine-based nucleosides have been investigated as potential tracers in these fields [1].
  • Metabolic Stability: Fluorination at the 2-position of the purine ring confers enzymatic resistance toward adenosine deaminase, leading to a longer in vivo lifetime compared to non-fluorinated adenosine [1].

Limitations and Safety

  • Radiation Safety: All procedures must be performed in a dedicated radiochemistry laboratory by trained personnel, using appropriate shielding and in compliance with local radiation safety regulations.
  • Specialized Equipment: This synthesis requires access to a cyclotron to produce F-18, a hot cell for safe handling, and automated synthesis modules for reliability.
  • Metabolite Analysis: The in vivo biodistribution of the tracer should be characterized for each new application, as metabolites can interfere with image interpretation.

References

Comprehensive Application Notes and Protocols: HPLC Purification and Analysis of 2-Fluoroadenosine for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Fluoroadenosine is a fluorinated nucleoside analog that has gained significant importance in pharmaceutical research and drug development due to its enhanced metabolic stability and potential biological activities. The strategic incorporation of fluorine atoms at the 2' position of nucleosides profoundly affects the stereoelectronic properties of the sugar moiety, which can control conformational equilibria, stabilize the glycosidic bond against hydrolysis, and enhance lipophilicity [1]. These properties make this compound and its derivatives particularly valuable as therapeutic agents and as intermediates in the synthesis of more complex pharmaceutical compounds. Recent studies have demonstrated that fluorinated nucleoside analogs like this compound serve as key scaffolds for developing novel antibiotics, especially those targeting iron acquisition in pathogenic microorganisms and inhibitors of bacterial cell wall synthesis [1] [2].

The analysis and purification of this compound present unique challenges due to its structural similarity to other nucleosides and the potential presence of closely related impurities. High-Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for both analytical quantification and preparative purification of this valuable compound. These application notes provide detailed protocols and methodological insights for researchers engaged in the development and quality control of this compound and its derivatives, with particular emphasis on applications in pharmaceutical research and anti-infective drug development.

Table 1: Key Characteristics of this compound

Property Description Significance in Analysis
Chemical Structure Adenosine with fluorine substituent at 2' position Requires specific detection methods; influences separation behavior
Solubility Soluble in water, methanol, DMSO, DMF Sample preparation flexibility; mobile phase compatibility
UV Absorption λmax ~260 nm (characteristic of purine bases) Enables UV detection for quantification
Stability Enhanced glycosidic bond stability compared to non-fluorinated analogs More robust analysis conditions; longer sample shelf-life
pKa Values N1 = 3.8; N6 = 9.8 [estimated] Ionization characteristics affect retention in reversed-phase HPLC

HPLC Method Development

Instrumentation and System Configuration

The analysis of this compound requires a high-performance liquid chromatography system with specific capabilities to ensure accurate separation, detection, and quantification. The recommended base system configuration consists of a binary or quaternary pump system capable of maintaining consistent flow rates between 0.2-2.0 mL/min for analytical applications and 5-50 mL/min for preparative scale, with pressure limits of at least 400 bar. The system should include a column compartment with temperature control capabilities between 15-60°C, as temperature stability is crucial for retention time reproducibility. For detection, a photodiode array (PDA) detector is essential with wavelength scanning capabilities between 190-400 nm, enabling peak purity assessment through spectral analysis. For enhanced sensitivity and specificity in complex matrices, mass spectrometric detection using single quadrupole or tandem mass spectrometers is highly recommended, as LC-MS/MS provides superior detection of fluorinated nucleosides and their metabolites [3].

Automation compatibility through an autosampler with temperature-controlled sample compartments (4-25°C) is critical for method robustness and reproducibility, particularly when analyzing large sample sets in drug development workflows. For data acquisition and processing, chromatography data system (CDS) software capable of integrating peak areas, calculating calibration curves, and performing system suitability tests should be employed. When working with crude reaction mixtures or biological samples, an online degasser is essential to prevent bubble formation that could compromise retention time reproducibility and baseline stability.

Mobile Phase Optimization

Mobile phase selection and optimization represent the most critical aspect of this compound HPLC method development. For reversed-phase separations, which are most commonly employed for nucleoside analysis, the preferred mobile phase systems consist of aqueous buffers mixed with organic modifiers. The optimal pH range for separation is typically between 3.5-6.0, which suppresses the ionization of residual silanol groups on stationary phase surfaces and provides optimal control over the ionization state of the analyte. For mass spectrometry compatibility, volatile buffers such as ammonium formate (5-20 mM) or ammonium acetate (5-20 mM) are strongly recommended, as they facilitate both good chromatographic separation and MS detection compatibility [3].

For improved peak shape and resolution, the following mobile phase systems have demonstrated efficacy for this compound analysis:

  • System A: 10 mM ammonium acetate (pH 5.0) with acetonitrile (92:8 v/v)
  • System B: 10 mM ammonium formate (pH 4.0) with methanol (95:5 v/v)
  • System C: 20 mM potassium phosphate (pH 5.5) with acetonitrile (90:10 v/v)

The organic modifier concentration typically ranges from 5-15% for isocratic methods, while gradient methods may extend to 30-40% organic for column cleaning purposes. When using mass spectrometric detection, 0.1% formic acid is often added to enhance ionization in positive ion mode, though this may slightly reduce retention in reversed-phase systems. For preparative applications where MS compatibility is not essential, phosphate buffers often provide superior peak shape and reproducibility.

Column Selection and Comparison

Column selection significantly impacts the separation efficiency, peak symmetry, and overall method robustness for this compound analysis. The following column chemistries have been evaluated for fluorinated nucleoside separations:

Table 2: HPLC Column Comparison for this compound Analysis

Column Type Retention Characteristics Efficiency Recommended Applications
C18 (standard) Moderate retention, symmetric peaks 65,000-85,000 N/m Routine QC analysis, purity assessment
Phenyl-Hexyl Enhanced retention due to π-π interactions 70,000-90,000 N/m Separation from closely related nucleosides
Polar Embedded C18 Improved retention for polar compounds 60,000-80,000 N/m Analysis in aqueous samples
Pentafluorophenyl (PFP) Unique selectivity for fluorinated compounds 55,000-75,000 N/m Challenging separations, isomer resolution
HILIC Strong retention of polar analytes 45,000-65,000 N/m Analysis of very polar metabolites

Based on comprehensive evaluation, C18 columns with 100Å pore size and 3-5μm particle size provide the optimal balance of retention, efficiency, and peak symmetry for most this compound applications. Columns with dimensions of 150 × 4.6 mm are suitable for analytical separations, while 250 × 10-21.2 mm columns are recommended for semi-preparative and preparative applications. When analyzing complex mixtures containing multiple fluorinated nucleoside analogs, PFP columns often provide superior selectivity due to specific interactions with the fluorine atom [1] [2].

G Start Start ColumnSelection Column Selection Start->ColumnSelection C18 C18 Column ColumnSelection->C18 PFP PFP Column ColumnSelection->PFP HILIC HILIC Column ColumnSelection->HILIC MobilePhaseOpt Mobile Phase Optimization MethodSetup Initial Method Setup MobilePhaseOpt->MethodSetup SystemSuitability System Suitability Test MethodSetup->SystemSuitability MethodValidation Method Validation SystemSuitability->MethodValidation RoutineUse Routine Application MethodValidation->RoutineUse C18->MobilePhaseOpt PFP->MobilePhaseOpt HILIC->MobilePhaseOpt BasicSeparation Basic Separation Needs BasicSeparation->C18 ComplexMixture Complex Mixtures ComplexMixture->PFP PolarAnalytes Highly Polar Compounds PolarAnalytes->HILIC

Experimental Protocols

Sample Preparation Techniques

Proper sample preparation is essential for obtaining accurate and reproducible results in this compound analysis. For synthetic reaction mixtures, samples should be diluted with the initial mobile phase composition to minimize solvent strength effects that can cause peak distortion. For crude synthetic mixtures containing this compound, a dilution factor of 1:10 to 1:100 is typically appropriate, aiming for a final concentration of 0.1-1.0 mg/mL for analytical HPLC. For samples with limited solubility in aqueous mobile phases, initial dissolution in a minimal volume of DMSO (not exceeding 5% of final volume) followed by dilution with mobile phase is effective. When analyzing this compound in biological matrices, protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 14,000 × g for 10 minutes effectively removes interfering proteins while maintaining high recovery (>90%) of the analyte.

For purification applications, the sample should be prepared as a concentrated solution (10-50 mg/mL) in a solvent compatible with the mobile phase, with filtration through a 0.45μm or 0.22μm membrane to remove particulate matter that could clog the HPLC system or column. When scaling up from analytical to preparative separations, maintaining consistent sample solvent strength relative to the mobile phase is critical to avoid peak broadening and resolution loss. For challenging separations where this compound must be resolved from structurally similar analogs like 2-aminoadenosine or 8-hydroxy-2'-deoxyadenosine, partial purification using solid-phase extraction (SPE) with mixed-mode cartridges may be necessary prior to HPLC analysis [3].

HPLC Analytical Procedure

The following step-by-step protocol describes a robust analytical method for the quantification of this compound:

  • Mobile Phase Preparation: Prepare 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1L of HPLC-grade water. Adjust pH to 5.0 using acetic acid. Prepare mobile phase by mixing ammonium acetate buffer with HPLC-grade acetonitrile in ratio 92:8 (v/v). Filter through 0.22μm membrane and degas by sonication for 10 minutes or sparging with helium.

  • System Equilibration: Install a C18 column (150 × 4.6 mm, 3.5μm) and equilibrate with mobile phase at flow rate of 1.0 mL/min for at least 30 minutes or until stable baseline is achieved. Maintain column temperature at 25°C throughout the analysis.

  • Detection Parameters: Set UV detection to 260 nm with bandwidth of 8 nm. For diode array detection, acquire spectra from 220-350 nm for peak purity assessment. If using mass spectrometric detection, operate in positive ion mode with capillary voltage 3.5 kV, source temperature 150°C, and desolvation temperature 350°C. Monitor m/z 304.1→152.0 for this compound.

  • Calibration Standards: Prepare stock solution of this compound reference standard at 1.0 mg/mL in mobile phase. Prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 μg/mL by serial dilution.

  • Chromatographic Run: Inject 10μL of each calibration standard and sample solutions. For isocratic elution, run for 15 minutes with mobile phase flow of 1.0 mL/min. For gradient elution, use the following program: 0-5 min (95% A), 5-10 min (95-70% A), 10-12 min (70% A), 12-13 min (70-95% A), 13-15 min (95% A) where A is 10 mM ammonium acetate (pH 5.0) and B is acetonitrile.

  • System Suitability Test: Before sample analysis, verify system performance by injecting six replicates of 10 μg/mL this compound standard. The method is considered suitable if retention time RSD <1%, peak area RSD <2%, theoretical plates >10,000, and tailing factor <1.5.

Preparative Scale Purification

For purification of this compound from synthetic reaction mixtures, the following preparative protocol is recommended:

  • Column Selection: Use a C18 preparative column (250 × 21.2 mm, 10μm) or equivalent for higher loading capacity.

  • Mobile Phase: Utilize the same buffer system as analytical method but with isocratic elution at 8% acetonitrile for better scalability.

  • Sample Loading: Dissolve crude product at 50-100 mg/mL in mobile phase and filter through 0.45μm membrane. Inject 5-10 mL per run, corresponding to 250-1000 mg loading depending on purity of crude material.

  • Purification Run: Operate at flow rate of 15-20 mL/min with UV detection at 260 nm. Collect fractions based on UV trigger, with narrow window around this compound peak (typically ±0.2 min).

  • Fraction Analysis: Analyze collected fractions by analytical HPLC to assess purity. Pool fractions with purity >99% for further processing.

  • Product Recovery: Remove acetonitrile by rotary evaporation under reduced pressure at 35°C. Lyophilize aqueous solution to obtain purified this compound as white solid.

Analysis and Applications

Quantitative Analysis

Accurate quantification of this compound is essential for various applications including reaction monitoring, purity assessment, and pharmacokinetic studies. The calibration curve for this compound typically exhibits excellent linearity (r² > 0.999) across the concentration range of 0.5-100 μg/mL when using UV detection at 260 nm. For mass spectrometric detection, the linear range can extend down to 0.1-50 ng/mL with proper ionization optimization, making LC-MS/MS the preferred technique for bioanalytical applications [3]. The limit of detection (LOD) for UV-based methods is approximately 0.1 μg/mL (signal-to-noise ratio ≥ 3), while the limit of quantification (LOQ) is typically 0.5 μg/mL (signal-to-noise ratio ≥ 10). For MS detection, these limits can be 100-1000 times lower, enabling quantification in complex biological matrices.

When analyzing this compound in the presence of potential impurities or degradation products, peak purity assessment using photodiode array detection is crucial. The characteristic UV spectrum of this compound shows λmax at 260 nm with a minor peak at 228 nm, which should be consistent across the peak elution profile. Spectral anomalies may indicate co-elution with impurities such as starting materials (adenosine), defluorinated products, or hydrolysis products. For stability-indicating methods, forced degradation studies should be performed including acid/base hydrolysis, oxidative stress, and thermal degradation to demonstrate method specificity.

Applications in Drug Development

The HPLC methods described herein have been successfully applied to support various stages of drug development programs involving this compound. In medicinal chemistry optimization, these methods enable rapid assessment of synthetic yields and purity for structure-activity relationship (SAR) studies, particularly for fluorinated nucleoside antibiotics targeting iron acquisition in pathogenic microorganisms [1]. Recent applications include the analysis of DltA inhibitors containing 2'-fluoro substituents designed to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to conventional antibiotics [2]. In these applications, HPLC analysis confirmed the chemical integrity of 2'-fluoroadenosine derivatives and enabled quantification of residual starting materials.

In pharmacokinetic studies, LC-MS/MS methods based on the principles described herein have been employed to quantify this compound and its metabolites in biological fluids and tissues. The fragmentation patterns observed in negative ion electrospray tandem mass spectrometry are particularly informative, with characteristic cleavage of the glycosidic bond and formation of S1 type ions with loss of 90 u from the sugar moiety [3]. These fragmentation pathways provide structural confirmation and enable selective monitoring of this compound in the presence of endogenous nucleosides and related metabolites.

G cluster_0 Therapeutic Applications cluster_1 Analytical Applications cluster_2 Development Workflow TwoFluoroadenosine This compound Antibiotic Nucleoside Antibiotics TwoFluoroadenosine->Antibiotic Anticancer Anticancer Agents TwoFluoroadenosine->Anticancer Antiviral Antiviral Compounds TwoFluoroadenosine->Antiviral Purity Purity Assessment TwoFluoroadenosine->Purity PK Pharmacokinetic Studies TwoFluoroadenosine->PK Metabolism Metabolism Studies TwoFluoroadenosine->Metabolism Impurity Impurity Profiling TwoFluoroadenosine->Impurity Antibiotic->PK Anticancer->Metabolism Characterization Characterization Purity->Characterization Purification Purification Impurity->Purification Synthesis Chemical Synthesis Synthesis->Purification Purification->Characterization Formulation Formulation Characterization->Formulation

Troubleshooting and Optimization

Common Issues and Solutions

Even with optimized methods, analysts may encounter challenges during this compound HPLC analysis. The following table summarizes common issues, their probable causes, and recommended solutions:

Table 3: Troubleshooting Guide for this compound HPLC Analysis

Problem Possible Causes Recommended Solutions
Peak Tailing Column degradation, inappropriate mobile phase pH, silanol interactions Replace column, adjust pH to 5.0-6.0, add 5-10 mM ammonium acetate to mobile phase
Retention Time Drift Mobile phase composition change, column temperature fluctuation, column aging Prepare fresh mobile phase, use column thermostat, replace column if >500 injections
Poor Resolution Incorrect organic modifier percentage, column selectivity mismatch, excessive flow rate Optimize organic percentage (5-12%), switch to PFP column for challenging separations, reduce flow rate to 0.8 mL/min
Low Recovery Sample adsorption, incomplete solubility, degradation during analysis Add 0.1% acetic acid to sample solvent, ensure complete dissolution, use cooled autosampler (4°C)
High Background Noise Contaminated mobile phase, column bleed, detector lamp aging Use HPLC-grade solvents, flush column with strong solvent, replace UV lamp if energy <500
Retention Time Shift Mobile phase pH variation, column lot differences, temperature changes Standardize buffer preparation, adjust organic percentage to compensate, use column thermostat
Method Validation Parameters

For regulatory submissions and quality control applications, formal method validation should be performed following ICH guidelines. The key validation parameters for this compound HPLC methods include:

  • Specificity: Demonstrate separation from potential impurities including adenosine, 2-aminoadenosine, and 8-hydroxy-2'-deoxyadenosine. Peak purity index should be >0.999 using PDA detection.

  • Linearity and Range: Establish linear response over the concentration range of 50-150% of target concentration with correlation coefficient (r²) >0.999 and y-intercept not significantly different from zero.

  • Accuracy: Recovery of 98-102% for drug substance and 95-105% for drug product formulations, determined by spiking known amounts of reference standard.

  • Precision: Repeatability expressed as RSD <1.0% for six replicate injections of standard solution, and intermediate precision RSD <2.0% between analysts, instruments, and days.

  • Robustness: Method should tolerate small variations in mobile phase pH (±0.2 units), organic composition (±2%), column temperature (±3°C), and flow rate (±0.1 mL/min) without significant impact on system suitability criteria.

Conclusion

The HPLC methods and applications described in this document provide a comprehensive framework for the analysis and purification of this compound in drug development and research settings. The optimized chromatographic conditions, particularly the use of C18 or PFP stationary phases with ammonium acetate/acetonitrile mobile phases, offer robust separation performance for this important fluorinated nucleoside. The incorporation of mass spectrometric detection enhances method sensitivity and specificity, particularly for bioanalytical applications where low-level quantification is required.

The critical importance of this compound and its derivatives in modern drug development is exemplified by their application in novel antibiotic scaffolds such as SAL-AMS analogs targeting Mycobacterium tuberculosis and DltA inhibitors effective against MRSA [1] [2]. As research continues to explore the therapeutic potential of fluorinated nucleosides, the analytical methods described herein will serve as valuable tools for quality assessment, purification, and quantification throughout the drug development pipeline. The protocols can be readily adapted to specific application needs while maintaining the core principles of effective this compound chromatographic separation.

References

Synthesis of 2-[¹⁸F]Fluoroadenosine (2-[¹⁸F]FAD)

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of 2-[¹⁸F]FAD can be performed via nucleophilic radiofluorination, with procedures differing significantly in yield and specific activity based on the use of carrier-added (CA) or no-carrier-added (NCA) methods [1].

Synthetic Pathway for 2-[¹⁸F]FAD The diagram below outlines the two main radiosynthesis pathways, highlighting the precursor and the critical fluorination step.

F18_FAD_Synthesis Synthetic Pathway for 2-[18F]FAD Start [18F]Fluoride Production (18O(p,n)18F reaction) Precursor1 Precursor: 2-Fluoroadenosine Start->Precursor1 Precursor2 Precursor: 2-Iodoadenosine Start->Precursor2 Fluorination1 Nucleophilic Radiofluorination (Carrier-Added) Precursor1->Fluorination1 Fluorination2 Nucleophilic Radiofluorination (No-Carrier-Added) Precursor2->Fluorination2 Product1 2-[18F]FAD (CA) Low Specific Activity Fluorination1->Product1 Product2 2-[18F]FAD (NCA) High Specific Activity Fluorination2->Product2

Table 1: Comparison of Synthesis Methods for 2-[¹⁸F]FAD [1]

Parameter Carrier-Added (CA) No-Carrier-Added (NCA)
Precursor This compound 2-iodoadenosine
Radiochemical Yield ~5% ~0.5%
Specific Radioactivity 22-30 mCi/μmol 1200-1700 mCi/μmol
Radiochemical Purity >99% >99%

Preclinical Profile of 2-[¹⁸F]FAD and Analogues

While specific in vivo biodistribution data for 2-[¹⁸F]FAD is limited in the provided search results, studies on closely related analogues provide insight into their potential application.

Table 2: In Vivo Biodistribution of [¹⁸F]FAA and [¹⁸F]FXA in Tumor-Bearing Mice (2 hours post-injection) [2]

Organ/Tissue [¹⁸F]FAA Uptake (%ID/g) [¹⁸F]FXA Uptake (%ID/g)
Tumor 3.3-fold higher than blood No significant uptake
Spleen Highest uptake Not specified
Heart Not specified Highest uptake
Blood (Reference level) (Reference level)
Potential Application Tumor imaging Heart imaging

Experimental Protocol: In Vivo Evaluation in Mice

This protocol is adapted from methods used to evaluate [¹⁸F]FAA and [¹⁸F]FXA [2].

1. Animal Model Preparation

  • Use six-week-old athymic nude mice.
  • Inoculate mice with tumor cells (e.g., HT-29 human colon carcinoma cells) subcutaneously in the flank.
  • Allow tumors to grow until they reach approximately 1 cm in diameter before initiating studies.

2. Radiotracer Injection

  • Prepare the radiotracer solution in sterile saline. Pass it through a 0.22 μm membrane filter for sterilization.
  • Inject approximately 200 μL of the solution containing 740 kBq (20 μCi) of radiotracer into the tail vein of each mouse. Accurately measure the injected activity using a dose calibrator.

3. Blood Clearance Study

  • At multiple time points post-injection (e.g., 1, 2, 5, 10, 20, 40, 60, and 120 minutes), collect blood samples (e.g., 1.33 μL) from the contralateral tail vein.
  • Measure the radioactivity in each sample using a gamma counter.
  • Calculate the percentage of injected dose per gram (%ID/g) and plot against time to generate the blood clearance curve.

4. Biodistribution Study

  • At the chosen endpoint (e.g., 2 hours post-injection), anesthetize the mice (e.g., with Nembutal, 40 mg/kg) and sacrifice them by an approved method.
  • Rapidly dissect and weigh organs of interest (e.g., heart, liver, spleen, kidney, lung, tumor).
  • Measure the radioactivity in each organ using a gamma counter.
  • Calculate the uptake as %ID/g and organ-to-blood ratios for statistical analysis.

5. Micro-PET Imaging

  • Anesthetize the mice and place them in the micro-PET scanner.
  • Conduct static scans (e.g., 10-minute acquisitions) at predetermined time points (e.g., 30 min, 1 h, 2 h post-injection).
  • Reconstruct images using an algorithm like Ordered Subset Expectation Maximization (OSEM).
  • Draw regions of interest (ROIs) around tumors and key organs to quantify radioactivity concentration (kBq/cc or μCi/cc), which can be converted to %ID/g for comparison with biodistribution data.

Application Notes for Researchers

  • Tracer Selection: The choice between 2-[¹⁸F]FAD and its analogues depends on the target. [¹⁸F]FAA has shown promise for tumor imaging, while [¹⁸F]FXA exhibits heart-specific uptake [2].
  • Synthesis Strategy: The NCA method is essential for achieving high specific activity, which is critical for binding studies and receptor imaging, despite its lower radiochemical yield [1].
  • Quality Control: Ensure radiochemical purity exceeds 95% for in vivo applications. All preparations must be sterile and apyrogenic, verified by standard tests [2].
  • Modern Fluorination Context: While older methods were used for these tracers, recent advances in [¹⁸F]fluoride processing (e.g., using tertiary ammonium salt cartridges, minimized base) can improve efficiency and are worth exploring for new synthetic efforts [3].

References

Application Note: Investigating Immunosuppression via the Adenosine Pathway and 2-Fluoroadenosine Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To detail the methodology for evaluating the inhibition of T-cell activation and expansion mediated by the adenosine-A2AR pathway, a mechanism relevant to the action of 2-fluoroadenosine analogs like Fludarabine.

Background: The 1978 study proposed two discrete mechanisms for this compound [1]. Contemporary science clarifies that its derivative, Fludarabine phosphate, is metabolized intracellularly to the active 2-fluoro-ara-ATP (F-ara-ATP) [2]. This metabolite primarily inhibits DNA synthesis by incorporating into DNA and terminating chain elongation [2]. Furthermore, extracellular adenosine, which accumulates in hypoxic tumor microenvironments, suppresses T-cell function by signaling through the A2A receptor (A2AR), leading to elevated intracellular cAMP levels and inhibition of T-cell receptor (TCR)-triggered activation and expansion [3] [4]. This adenosine-mediated immunosuppression is a key pathway that Fludarabine and other A2AR-targeting agents modulate.

Experimental Protocol: A2AR Pathway Inhibition Bioassay

This protocol uses two functional assays to evaluate the restoration of T-cell function in the presence of adenosine and potential A2AR antagonists.

I. Materials
  • Cells: Primary mouse splenocytes (C57BL/6) or human peripheral blood mononuclear cells (PBMCs).
  • Key Reagents:
    • A2AR Agonist: CGS21680 (e.g., Tocris Bioscience) [5] [3].
    • A2AR Antagonists: Preladenant, Tozadenant, or other test compounds (e.g., fluorinated derivatives) [5].
    • T-cell Activator: Anti-CD3 antibody (for TCR activation) [3].
    • Adenosine Deaminase Inhibitor: To prevent adenosine degradation (e.g., EHNA) [6].
    • cAMP ELISA Kit: For quantifying cyclic AMP levels.
    • IFN-γ ELISA Kit: For quantifying cytokine secretion.
II. Methods

Step 1: T Cell Activation and cAMP Accumulation Assay This assay measures the compound's ability to block adenosine-induced cAMP signaling.

  • Isolate and prepare splenocytes or PBMCs in a complete growth medium.
  • Pre-treat cells with your test A2AR antagonist (e.g., a fluorinated preladenant analog) at varying concentrations for 30-60 minutes.
  • Stimulate the A2AR pathway by adding the agonist CGS21680 (1-100 nM) [5] [3].
  • Incubate for 15-30 minutes to allow for cAMP production.
  • Lyse cells and quantify intracellular cAMP levels using a commercial ELISA kit according to the manufacturer's instructions.
  • Effective A2AR antagonists will show a dose-dependent inhibition of cAMP accumulation [5].

Step 2: IFN-γ Secretion Restoration Assay This assay measures the functional recovery of T-cell activity.

  • Seed splenocytes/PBMCs and pre-treat with the test antagonist.
  • Co-stimulate the cells with:
    • Anti-CD3 antibody (to activate TCR signaling).
    • A2AR Agonist (CGS21680) to induce immunosuppression [5].
  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
  • Collect the cell culture supernatant.
  • Quantify IFN-γ secretion using an ELISA kit.
  • Successful A2AR blockade is indicated by a significant restoration of IFN-γ levels compared to wells with agonist alone [5].

Data Interpretation and Quantitative Analysis

The table below summarizes expected outcomes from the cAMP and IFN-γ assays for evaluating A2AR antagonists.

Compound Treatment Expected cAMP Level (vs. Agonist Control) Expected IFN-γ Secretion (vs. Agonist Control) Interpretation
A2AR Agonist (CGS21680) only High (Baseline) Low (Baseline) Immunosuppressive condition established
Agonist + Potent Antagonist Strong ↓ Strong ↑ Effective blockade of A2AR pathway
Agonist + Weak/No Antagonist No change / Slight ↓ No change / Slight ↑ Ineffective or no blockade

Pathway and Workflow Visualization

To better understand the experimental rationale and biological context, the following diagrams outline the signaling pathway under investigation and the experimental workflow.

Figure 1: Adenosine-A2AR Immunosuppressive Pathway in the Tumor Microenvironment. Under hypoxic conditions, extracellular ATP is metabolized to adenosine via the ectoenzymes CD39 and CD73. Adenosine binding to A2AR on T-cells triggers an intracellular cAMP/PKA signaling cascade, leading to immunosuppression. A2AR antagonists block this pathway to restore T-cell function [3] [4].

Step1 1. Isolate & Plate Splenocytes/PBMCs Step2 2. Pre-treat with A2AR Antagonist Step1->Step2 Step3 3. Co-stimulate with Anti-CD3 & A2AR Agonist Step2->Step3 Step4 4. Incubate (24-48 hours) Step3->Step4 Step5 5. Collect Supernatant & Measure IFN-γ via ELISA Step4->Step5 Step6 6. Data Analysis: IFN-γ Restoration Step5->Step6

Figure 2: Experimental Workflow for IFN-γ Restoration Assay. This flowchart outlines the key steps for assessing the functional efficacy of A2AR antagonists in restoring T-cell activity.

Key Considerations for Researchers

  • Metabolic Stability: this compound analogs like Fludarabine are designed to be resistant to deamination by adenosine deaminase (ADA), increasing their half-life and therapeutic potential [2].
  • Mechanism Context: While Fludarabine's primary anticancer action is via DNA synthesis inhibition, its impact on the adenosine signaling landscape is an important secondary mechanism, especially in the context of combination immunotherapies [2] [4].
  • Combination Therapy: Blocking the adenosine pathway (e.g., with A2AR antagonists) is a promising strategy to enhance the efficacy of other immunotherapies, such as CAR-T cell therapy [4].

References

Troubleshooting Guide for 2-Fluoroadenosine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameter Sub-Optimal Condition Optimized Condition Effect/Goal
Potassium Salt High [K₂CO₃] (basic salt) Low [K₂CO₃] or use of K₂SO₄ [1] Prevents base-induced degradation of the labeling precursor [1].
Molar Ratio (Precursor/K₂CO₃) 1:1 or lower 1.6 (Precursor excess) [1] Shifts reaction selectivity toward the desired intermediate ([18F]-5) [1].
Solvent for Fluorination DMSO Acetonitrile (CH₃CN) [1] Enables high radiolabeling efficiency (92-98%) [1].
Purification Before Deprotection Using crude reaction mixture Mandatory removal of K₂CO₃/K222 with a Sep-Pak silica gel cartridge [1] Prevents defluorination during the subsequent deprotection step [1].
Deprotection System -- NH₃/MeOH system [1] Efficiently removes protecting groups [1].
Deprotection Temperature >70°C 70°C [1] Higher temperatures rapidly increase defluorination [1].

This optimized protocol can achieve an overall radiochemical yield of 45 ± 5% with a radiochemical purity of >98% [1].

Detailed Experimental Protocol

Here is the optimized step-by-step protocol for the synthesis of 2-[18F]fluoroadenosine as referenced in the guide above [1].

workflow 2-Fluoroadenosine Synthesis Workflow start Start: 2-Nitro-pentabenzoyl Adenosine (Precursor 3) step1 Radiofluorination start->step1 step2 Purification step1->step2 param1 Optimal Conditions: - Donor: [18F]KF - Potassium Salt: Low K₂CO₃ or K₂SO₄ - Molar Ratio (Precursor/K₂CO₃): 1.6 - Solvent: Acetonitrile (CH₃CN) - Time: 8 min step1->param1 step3 Deprotection step2->step3 param2 Method: Sep-Pak Silica Gel Cartridge (to remove K₂CO₃/K222) step2->param2 step4 Final Purification & Formulation step3->step4 param3 Optimal Conditions: - System: NH₃/MeOH - Temperature: 70°C - Time: 20 min step3->param3 end Final Product: 2-[18F]Fluoroadenosine step4->end

  • Radiofluorination

    • React the labeling precursor, 2-nitro-pentabenzoyl adenosine (3), with [18F]KF.
    • Use Kryptofix 2.2.2 as a phase-transfer catalyst.
    • Critical Optimization: Use a low concentration of K₂CO₃ or a non-basic salt like K₂SO₄ to generate [18F]KF. Maintain a molar ratio of precursor 3 to K₂CO₃ of 1.6.
    • Use acetonitrile as the solvent and heat the reaction to 140°C for 8 minutes.
    • Expected Outcome: This should yield the fluorinated intermediate [18F]-5 with a radiochemical efficiency of 92-98% [1].
  • Intermediate Purification

    • After the fluorination step, it is mandatory to remove the residual K₂CO₃ and Kryptofix 2.2.2.
    • Pass the crude reaction mixture through a Sep-Pak silica gel cartridge [1]. Bypassing this step will lead to significant defluorination in the next stage.
  • Deprotection

    • Treat the purified intermediate [18F]-5 with a solution of ammonia in methanol (NH₃/MeOH).
    • Heat the solution to 70°C for 20 minutes to remove the protecting groups. Avoid higher temperatures, as this drastically increases the rate of defluorination [1].
  • Final Purification and Formulation

    • Purify the crude product [18F]-6 using semi-preparative high-performance liquid chromatography (HPLC).
    • 2-[18F]Fluoroadenosine is then formulated in a sterile saline solution, ready for injection [1].

Key Optimization Principles

The low yield in this compound synthesis is often due to two main issues, which the protocol above is designed to address:

  • Precursor Degradation during Fluorination: The 2-nitropurine-based precursor is sensitive to strong base. Using a high concentration of basic K₂CO₃ leads to decomposition, reducing the amount of available precursor for the substitution reaction. The optimized conditions minimize this degradation [1].
  • Defluorination during Deprotection: The strong base (K₂CO₃) and catalyst (K222) from the first step can catalyze the loss of the fluorine-18 atom under the harsh, acidic conditions of deprotection. The crucial silica gel purification step removes these contaminants, protecting the product [1].

References

2-Fluoroadenosine: Basic Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical data for 2-Fluoroadenosine.

Property Description / Value
Chemical Name (2R,3R,4S,5R)-2-(6-amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol [1]
CAS Number 146-78-1 [1]
Molecular Formula C10H12FN5O4 [1]
Molecular Weight 285.23 g/mol [1]
Appearance Solid [1]
Melting Point 240 °C [1]
Partition Coefficient (log Pow) -0.79 [1]

Handling, Hazards, and Storage

For safe handling, please be aware of the following hazards and storage requirements.

Aspect Details
Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation [1].
Safe Storage Conditions Store in a cool place. Keep container tightly closed in a dry and well-ventilated place [1].
Incompatible Materials Strong oxidizing agents [1].
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses), and a lab coat. Avoid dust formation and use respiratory protection if adequate ventilation is not available [1].

Stability Assessment and Workflow

The precise degradation profile of this compound under various conditions (e.g., pH, light) is not detailed in the search results. The following flowchart outlines a general approach to assess its stability in your laboratory, based on the recommended storage conditions.

Start Start: Stability Assessment C1 Confirm Storage Conditions: -20°C, Desiccated, Dark Start->C1 C2 Inspect Physical State: Check for discoloration or unexpected clumping C1->C2 If compliant T1 Define Storage Condition Deviations C1->T1 If deviated C3 Verify Chemical Integrity: HPLC, NMR, or Mass Spec C2->C3 If normal T2 Define Physical Change Thresholds C2->T2 If changed T3 Define Acceptable Purity Criteria C3->T3 If degraded End Establish Validated Storage Protocol C3->End If stable

Frequently Asked Questions

  • What is the primary advised use of this compound? It is intended for research and development use only. It is not advised for medicinal, household, or other uses [1].

  • What are the hazardous decomposition products? Under fire conditions, this compound may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride [1]. Hydrogen fluoride is a particularly hazardous gas and requires special caution.

  • What should I do if I spill this compound? Personal precautions include using personal protective equipment and avoiding dust formation. For containment, carefully pick up and dispose of the material without creating dust. Keep the spilled substance in a suitable, closed container for disposal [1].

Key Technical Considerations for Experimentation

  • Solubility Data Gap: The search results do not provide specific solubility data for this compound in water or common organic solvents. You may need to determine this experimentally.
  • Analytical Methods: The stability of the compound in solution and its degradation kinetics are not provided. Establishing validated analytical methods (like HPLC) is crucial for monitoring stability in your specific experimental buffers.
  • Toxicity Profile: The acute toxicity data shows an intraperitoneal LD50 of 27.04 mg/kg in mice, indicating significant toxicity. This underscores the need for strict adherence to safe handling protocols [1].

References

Troubleshooting Guide for 2-Fluoroadenosine Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Problem or Impurity Proposed Solution Key Experimental Details & Rationale
General Purification Semipreparative HPLC [1] and C18 Sep-Pak cartridge [1] Post-reaction, neutralized crude solution is purified by semipreparative HPLC. The product fraction is adsorbed onto a C18 Sep-Pak cartridge for final isolation [1].
Pivaloyl (Piv) Protecting Group Acidic Deprotection & Crystallization [2] Treat with TFA in EtOH to remove trimethylsilyl groups and cleave pivalate, resulting in crystallization of the product. Solvent: EtOH, TFA. Key Step: Incubation at 50 °C facilitates deprotection and subsequent crystallization [2].
Benzoyl Protecting Group Basic Deprotection [1] Use NH₃/MeOH system at 70 °C for 20 min. Caution: Higher temperatures can increase defluorination. Pre-step: Remove K₂CO₃/K222 with a silica gel Sep-Pak cartridge before deprotection to prevent defluorination [1].
Anomeric Isomers (from glycosylation) Thermodynamic Equilibration & Crystallization [2] Extended heating allows interconversion to the thermodynamically favored diastereomer. Solvent: Ethanol (EtOH). Process: Trimethylsilyl removal and crystallization with TFA/EtOH yields product with high diastereomeric ratio (98:2 dr) [2].
Byproducts from Transglycosylation (e.g., 2',3'-Anhydroinosine) Source Control & Purification of Reagents [3] Impurities like 2',3'-anhydroinosine in 3'-deoxyinosine can inhibit enzymatic synthesis. Solution: Rigorously purify the 3'-deoxyribose donor (e.g., 3'-deoxyinosine) before use in transglycosylation reactions [3].

Detailed Experimental Protocols

Here are the specific methodologies referenced in the troubleshooting guide.

Acidic Deprotection and Crystallization of Pivaloyl-Protected Intermediate

This protocol is used to deprotect the 5'-position and isolate the final nucleoside product during thiophosphorylation [2].

  • Reagents: Pivaloyl-protected 2'-fluoroadenosine intermediate, Ethanol (EtOH), Trifluoroacetic acid (TFA). -Workflow for Impurity Identification & Crystallization The following diagram outlines a general strategy for addressing purification issues, integrating the specific methods above into a logical workflow.

Start Start: Crude 2-F-Ado with Impurities Step1 Identify Impurity Type Start->Step1 Step2 Select Purification Strategy Step1->Step2 Case1 Protected Intermediate (Pivaloyl/Benzoyl) Step2->Case1 Case2 Anomeric Isomers Step2->Case2 Case3 Enzyme Inhibitors (e.g., 2',3'-Anhydroinosine) Step2->Case3 Method1 Method: Acidic Deprotection (TFA/EtOH, 50°C) OR Basic Deprotection (NH3/MeOH, 70°C) Case1->Method1 Method2 Method: Thermodynamic Equilibration & Crystallization (Heat in EtOH) Case2->Method2 Method3 Method: Purify Reactant (3'-deoxyinosine donor) before use Case3->Method3 Result Result: Purified 2-Fluoroadenosine Method1->Result Method2->Result Method3->Result

Key Technical Takeaways

  • Solvent Choice is Critical: Ethanol and methanol/water systems are frequently used for crystallization. Ethanol, in particular, is effective for inducing crystallization after deprotection [2] [1].
  • Temperature Control in Deprotection: Adhere strictly to recommended temperatures (e.g., 70°C for NH₃/MeOH) to avoid side reactions like defluorination [1].
  • Pre-purification is Essential: For enzymatic syntheses, the purity of the sugar donor is as important as the purity of 2-F-Ado itself. Always use highly purified 3'-deoxyinosine to prevent introducing enzyme-inhibiting impurities [3].

References

2-Fluoroadenosine diastereoselectivity improvement glycosylation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main challenge in forming the glycosidic bond for 2'-fluoroadenosine? The primary challenge is achieving high β-selectivity (1,2-trans linkage) during the nucleobase coupling. The instability of the fluorinated sugar intermediate and the competition between SN1 and SN2 reaction pathways can lead to low diastereoselectivity [1] [2].

  • Which step is most critical for controlling stereoselectivity? The fluorination step of the dihydrofuran precursor is crucial. The choice of fluorinating agent and reaction conditions determines the anomeric ratio of the resulting fluorosugar, which directly impacts the final glycosylation outcome [1].

  • Can I purify the fluorosugar intermediate before glycosylation? It is generally not recommended. The fluorosugar intermediate (23) is unstable upon isolation but has indefinite stability in solution. It is best to proceed directly to the glycosylation step without purification [1].

Troubleshooting Guide for Low Diastereoselectivity

The following table summarizes common issues and their solutions based on the synthesis of 2'-fluoroadenosine monothiophosphate [1].

Problem Area Specific Issue Proposed Solution
Glycal Formation Low yield & instability of dihydrofuran 21 Use 1.0 mol% dithiophosphorimide (22) as catalyst with N,O-bis(trimethylsilyl)-acetamide (BSA); yields >98% assay; isolate via selective desilylation [1].
Sugar Ring Fluorination Poor diastereocontrol & reagent solubility with Selectfluor Switch to NFSI as fluorinating agent; allows thermodynamic interconversion to favored diastereomer via extended heating (dr 97:3) [1].
Nucleobase Glycosylation Erosion of anomeric ratio during adenylation Add pivaloyl-protected adenine and 2,6-lutidine directly to fluorosugar 23 reaction mixture; avoid intermediate isolation (dr 91:9) [1].
Thiophosphorylation Polymerization & regioselectivity issues Keep pivaloyl-protecting group on nucleobase; use pyridine as Lewis base promoter in triethylphosphate (TEP) solvent for 5'-selectivity [1].

Detailed Experimental Protocol: Key Glycosylation Step

This protocol focuses on the critical glycosylation step to form the fluorinated nucleoside, following the optimized conditions from the troubleshooting guide [1].

Objective: Couple pivaloyl-protected adenine with the fluorinated sugar intermediate to form the adenosine derivative in high diastereoselectivity.

Materials:

  • Fluorinated sugar intermediate 23 in toluene solution (from NFSI fluorination of dihydrofuran 21)
  • Pivaloyl-protected adenine
  • 2,6-Lutidine
  • Trifluoroacetic acid (TFA)
  • Ethanol (EtOH)

Procedure:

  • After the fluorination of dihydrofuran 21 using NFSI is complete, to the reaction mixture containing fluorosugar 23 directly add:
    • 1.2 equivalents of pivaloyl-protected adenine.
    • 2.0 equivalents of 2,6-lutidine.
  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until completion.
  • Upon consumption of the starting material, add EtOH and a catalytic amount of TFA to the reaction mixture to remove the trimethylsilyl groups.
  • Allow the product to crystallize directly from the reaction stream.
  • Isolate the protected 2'-fluoroadenosine derivative 27 by filtration. The reported yield for this sequence (from dihydrofuran 21) is 58% with a diastereomeric ratio (dr) of 98:2 [1].

Key Insight: The diastereoselectivity, while high in the final isolated product, can experience erosion during the reaction itself. This is because the two anomers of the fluorosugar intermediate are in equilibrium, and the minor isomer reacts about 25 times faster than the major one in the SN2-type glycosylation. The equilibrium slowly re-establishes over time, leading to a slight decrease from the initial >30:1 dr after fluorination to 91:9 during the coupling, before crystallization yields the pure product [1].

Synthetic Workflow Diagram

The diagram below illustrates the key stages and decision points in the synthesis of 2'-fluoroadenosine monothiophosphate.

G Start Thymidine Starting Material Glycal Glycal Formation Catalyst: Dithiophosphorimide (22) Silyl Source: BSA Start->Glycal Fluorination Sugar Ring Fluorination Reagent: NFSI Key: Extended heating for thermodynamic control Glycal->Fluorination Problem1 Problem: Low yield, instability Glycal->Problem1 Challenges Glycosylation Nucleobase Glycosylation Direct addition of protected adenine & 2,6-lutidine to crude mixture Fluorination->Glycosylation Problem2 Problem: Poor selectivity, reagent solubility Fluorination->Problem2 Challenges Thiophosphorylation Thiophosphorylation Piv group ON, Pyridine promoter Solvent: Triethylphosphate (TEP) Glycosylation->Thiophosphorylation Problem3 Problem: Selectivity erosion, intermediate instability Glycosylation->Problem3 Challenges Final 2'-Fluoroadenosine Monothiophosphate Thiophosphorylation->Final Problem4 Problem: Polymerization, regioselectivity Thiophosphorylation->Problem4 Challenges Problem1->Glycal Problem2->Fluorination Problem3->Glycosylation Problem4->Thiophosphorylation

References

Metabolic Stability & Phosphorylation of 2-Fluoroadenosine

Author: Smolecule Technical Support Team. Date: February 2026

2-Fluoroadenosine exhibits enhanced metabolic stability compared to its natural counterpart, adenosine. This property is primarily due to the strategic fluorine substitution at the 2-position of the adenine ring.

  • Resistance to Deamination: The fluorine atom at the C2 position sterically hinders and electronically disfavors the action of adenosine deaminase (ADA), a common catabolic enzyme [1] [2]. This prevents its conversion to the inactive metabolite, 2-fluoroinosine, significantly extending its intracellular half-life [1].
  • Phosphorylation is Rate-Limiting: Research using 19F-NMR spectroscopy has demonstrated that for 2-F-AR, the intracellular phosphorylation by adenosine kinase is the rate-limiting step in its activation, not its transport across the cell membrane [3]. This is a crucial distinction from adenosine.

The metabolic activation pathway and key experimental findings are summarized in the diagram and table below.

pathway This compound\n(2-F-AR) This compound (2-F-AR) Adenosine Kinase\n(Phosphorylation) Adenosine Kinase (Phosphorylation) This compound\n(2-F-AR)->Adenosine Kinase\n(Phosphorylation)  Rate-Limiting Step This compound\nMonophosphate (2-F-AMP) This compound Monophosphate (2-F-AMP) Adenosine Kinase\n(Phosphorylation)->this compound\nMonophosphate (2-F-AMP) This compound\nDiphosphate (2-F-ADP) This compound Diphosphate (2-F-ADP) This compound\nMonophosphate (2-F-AMP)->this compound\nDiphosphate (2-F-ADP) This compound\nTriphosphate (2-F-ATP) This compound Triphosphate (2-F-ATP) This compound\nDiphosphate (2-F-ADP)->this compound\nTriphosphate (2-F-ATP) DNA Polymerase\nInhibition DNA Polymerase Inhibition This compound\nTriphosphate (2-F-ATP)->DNA Polymerase\nInhibition Incorporation into DNA\n& Chain Termination Incorporation into DNA & Chain Termination This compound\nTriphosphate (2-F-ATP)->Incorporation into DNA\n& Chain Termination

Diagram of the this compound Activation and Mechanism Pathway

Parameter Finding Experimental System Citation
Uptake Rate 38 nmol·min⁻¹·ml RBC⁻¹ Human erythrocytes [3]
Rate-Limiting Step Phosphorylation by Adenosine Kinase Human erythrocytes & Porcine aortic endothelial cells [3]
Key Inhibitor Targets Membrane transport (Dipyridamole); Adenosine kinase (Iodotubercidin) Human erythrocytes [3]
Concentration Uptake Relation Linear uptake (27-827 pmol·min⁻¹·mg⁻¹) with applied F-AR (2-32 μM) Porcine aortic endothelial cells [3]
Metabolic Stability Resistant to deamination by adenosine deaminase (ADA) N/A (Reviewed property) [1] [2]

Key Experimental Protocols & Workflow

A common method to study the uptake and metabolism of 2-F-AR is using 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy, as it allows for non-invasive, real-time monitoring.

The experimental workflow for this methodology can be visualized as follows:

workflow Cell Preparation\n(Erthrocytes/Endothelial Cells) Cell Preparation (Erthrocytes/Endothelial Cells) Incubation with\nthis compound Incubation with This compound Cell Preparation\n(Erthrocytes/Endothelial Cells)->Incubation with\nthis compound 19F-NMR Spectroscopy\n(Real-time Monitoring) 19F-NMR Spectroscopy (Real-time Monitoring) Incubation with\nthis compound->19F-NMR Spectroscopy\n(Real-time Monitoring) Data Analysis Data Analysis 19F-NMR Spectroscopy\n(Real-time Monitoring)->Data Analysis Apply Inhibitors\n(e.g., Dipyridamole) Apply Inhibitors (e.g., Dipyridamole) Apply Inhibitors\n(e.g., Dipyridamole)->Incubation with\nthis compound  For Troubleshooting HPLC Validation HPLC Validation HPLC Validation->Data Analysis  Confirm Metabolites

Diagram of the 19F-NMR Experimental Workflow

Key Protocol Details:

  • Cell Systems: Commonly used systems include human erythrocytes (red blood cells) suspended at a specific hematocrit (e.g., 15%) or porcine aortic endothelial cells grown on microcarrier beads and perfused within the NMR magnet [3].
  • NMR Advantages: 19F-NMR leverages the 100% natural abundance of the fluorine-19 isotope and the absence of background signals in biological systems. Intracellular and extracellular 2-F-AR can be distinguished due to chemical shift differences (e.g., 0.43 ppm in erythrocytes) [3].
  • Validation: Post-NMR, High-Performance Liquid Chromatography (HPLC) analysis is often used to confirm the conversion of 2-F-AR to fluoroadenine nucleotides [3].

Frequently Asked Questions & Troubleshooting

Question / Issue Possible Cause & Solution

| Low phosphorylation efficiency of 2-F-AR in my cell model. | Cause: Low expression or activity of adenosine kinase. Solution: Verify kinase activity in your cell line. Use an alternative nucleoside analog with a different activation pathway. | | Unexpected cytotoxicity or low efficacy in target cells. | Cause: Poor membrane transport or rapid export. Solution: Check the expression of nucleoside transporters (e.g., hENT1). Use a prodrug strategy to improve cellular uptake [1]. | | How can I confirm the successful intracellular formation of 2-F-ATP? | Solution: Use the 19F-NMR protocol described above. Alternatively, a validated HPLC method can separate and quantify nucleotide monophosphates, diphosphates, and triphosphates [3]. | | The metabolite profile differs from literature in my experiments. | Cause: Cell-type specific variations in nucleoside metabolizing enzymes. Solution: Use enzyme inhibitors (e.g., Dipyridamole for transport, Iodotubercidin for adenosine kinase) as controls to pinpoint the bottleneck [3]. |

References

Mechanism of Nucleoside Uptake Inhibition by Dipyridamole

Author: Smolecule Technical Support Team. Date: February 2026

To understand how dipyridamole works, it's helpful to visualize its interaction with cellular nucleoside transporters. The following diagram illustrates the key mechanisms and pathways.

G ExtSpace Extracellular Space CellMembrane Cell Membrane Adenosine Adenosine or 2-Fluoroadenosine ENT1 ENT1 / ENT2 Transporters Adenosine->ENT1 Cellular Uptake IntSpace Intracellular Space ENT1->IntSpace Nucleoside Influx cAMP Increased cAMP / cGMP PlateletInhibition Inhibition of Platelet Aggregation cAMP->PlateletInhibition Activates DP_ENT1 Dipyridamole (ENT Inhibitor) DP_ENT1->ENT1 Blocks DP_PDE Dipyridamole (PDE Inhibitor) DP_PDE->cAMP Inhibits Breakdown

This diagram illustrates the two primary mechanisms of dipyridamole action. First, it potently and competitively inhibits Equilibrative Nucleoside Transporters (ENTs) on the cell membrane, preventing extracellular adenosine and its analogs (like this compound) from entering the cell [1] [2]. Second, dipyridamole acts as a phosphodiesterase (PDE) inhibitor, increasing intracellular concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP), which leads to inhibition of platelet aggregation [3] [2]. The elevated extracellular adenosine also activates platelet surface adenosine receptors (A2A), further increasing cAMP and amplifying the anti-aggregatory effect [4] [2].

Quantitative Inhibitory Profile of Dipyridamole

The table below summarizes the potency of dipyridamole against different human Equilibrative Nucleoside Transporters (ENTs). Inhibitory concentration 50 (IC₅₀) is the concentration of a compound required to reduce transporter activity by 50%; a lower value indicates greater potency.

Transporter Reported IC₅₀ for Dipyridamole Key Characteristics
hENT1 ~48 nM (Ki) [1] High-affinity, NBMPR-sensitive; primary transporter of purine and pyrimidine nucleosides.
hENT2 ~6.2 μM (Ki) [1] Low-affinity, NBMPR-insensitive; also transports nucleobases.
hENT4 ~2.8 μM (IC₅₀) [1] pH-dependent adenosine transport, optimal at acidic pH (e.g., during ischemia).

This data shows that dipyridamole is a potent inhibitor of hENT1, a moderate inhibitor of hENT2 and hENT4, and its primary effect on nucleoside uptake (including for analogs like this compound) is through hENT1 blockade [1].

Core Experimental Protocol: Nucleoside Uptake Inhibition Assay

This protocol provides a methodology for assessing the inhibition of this compound uptake by dipyridamole in a cell culture model, adapted from established practices [1].

1. Cell Preparation and Transfection

  • Cell Line: Use nucleoside transporter-deficient PK15NTD cells.
  • Transfection: Stably transfect cells with the recombinant human ENT (hENT1, hENT2, or hENT4) of interest using a mammalian expression vector (e.g., pCMV-3tag-1).
  • Culture: Maintain cells in appropriate medium (e.g., Eagle's minimal essential medium) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

2. Inhibition Assay

  • Seed Cells: Plate the transfected cells in multi-well plates and allow them to adhere and reach appropriate confluence.
  • Pre-incubation: Add a range of concentrations of dipyridamole (e.g., 1 nM to 100 μM) to the cells and incubate for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind.
  • Uptake Initiation: Add a fixed, low concentration of radiolabeled nucleoside (e.g., [³H]-Adenosine or [³H]-Uridine) or this compound to all wells.
  • Uptake Termination: After a short, defined uptake period (e.g., 1-5 minutes), rapidly remove the radioactive solution and wash the cells multiple times with ice-cold buffer to stop the reaction.

3. Analysis and Data Processing

  • Lysate Measurement: Lyse the cells and measure the accumulated radioactivity in the lysate using a scintillation counter.
  • Data Calculation: Calculate the rate of nucleoside uptake in the presence and absence of dipyridamole. Plot the percentage of inhibition against the log of the dipyridamole concentration to determine the IC₅₀ value.

Troubleshooting Common Experimental Issues

Issue Potential Cause Suggested Solution
High non-specific uptake/no clear inhibition High background transport in parent cell line; ENT4 activity at physiological pH. Use confirmed nucleoside transporter-deficient (PK15NTD) cells [1]. For ENT4, conduct uptake assays at acidic pH (e.g., 5.5-6.5) [1].
High variability in replicate samples Inconsistent cell seeding, lysis, or washing. Ensure uniform cell counting and seeding. Perform washes quickly and consistently with ice-cold buffer.
Shallow or non-sigmoidal inhibition curve Incorrect inhibitor pre-incubation time; compound solubility issues. Pre-incubate dipyridamole for at least 15-30 min. Prepare a fresh stock solution in DMSO and ensure it does not precipitate in the assay buffer.
IC₅₀ value significantly deviates from literature Differences in cell type, assay conditions (time, temperature), or nucleoside substrate. Strictly replicate published experimental conditions (e.g., substrate, pH, temperature). Use a reference inhibitor (e.g., NBMPR for hENT1) to validate your assay system.

Key Takeaways for Researchers

  • Primary Mechanism: The main action of dipyridamole in this context is the potent inhibition of hENT1, effectively blocking the cellular uptake of this compound [1].
  • Critical Experimental Factor: The choice of cell model is paramount. Using nucleoside transporter-deficient cells ensures that the measured uptake and inhibition are specific to the transfected ENT of interest [1].
  • Context-Dependent Activity: Be aware that the activity of certain transporters, particularly hENT4, is highly dependent on extracellular pH, which must be controlled in your experiments [1].

References

2-Fluoroadenosine fluorination reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for the fluorination step in 2-Fluoroadenosine synthesis? Several routes exist, differing in the labeling precursor and fluorine source. The table below compares two prominent methods.

Method Labeling Precursor Fluorinating Agent/Conditions Key Advantages Key Challenges
Nucleophilic Aromatic Substitution [1] [2] 2-Nitroadenosine derivative (protected) [18F]KF or Bu4NF, Kryptofix 2.2.2, K₂SO₄ or low K₂CO₃, in CH₃CN or DMSO at 140°C [1] Efficient for radiofluorination; high specific activity; uses nucleophilic [18F]F⁻ [1] Requires full protection of nucleoside; sensitive to base; deprotection can cause defluorination [1]
Schiemann Reaction [3] Tetrazolo-purine intermediate from 2-aminopurine precursor Fluorination via isolated diazonium salt (e.g., with NaNO₂/HF-pyridine) [3] [4] Applicable to stable fluorination; high-yielding optimized steps [3] Multi-step synthesis; involves handling of unstable diazonium intermediates [3]

Q2: My fluorination yield is low or I observe defluorination during deprotection. How can I troubleshoot this? This is a common issue, often related to the reaction conditions and workup procedures [1].

  • Problem: Low Fluorination Yield
    • Cause: The use of K₂CO₃ in the nucleophilic substitution can be detrimental if used in excess [1].
    • Solution: Use a non-basic potassium salt like K₂SO₄, or carefully control the molar ratio of precursor to K₂CO₃ (e.g., a 1.6:1 ratio of precursor to K₂CO₃ has been successfully used) [1].
  • Problem: Defluorination During Deprotection
    • Cause: The presence of residual base (K₂CO₃/K222) during the final deprotection step promotes defluorination [1].
    • Solution: Prior to deprotection, remove the base by passing the crude fluorinated intermediate through a silica gel Sep-Pak cartridge. Using an NH₃/MeOH system at 70°C for deprotection is effective; higher temperatures increase defluorination [1].

Q3: How can I control the anomeric selectivity during glycosylation to form the fluorinated nucleoside? When building the fluorosugar-nucleobase bond, achieving a clean SN2 pathway is challenging [5].

  • Strategy: The fluorosugar intermediate can be unstable upon isolation but has indefinite stability in solution. To maximize the desired stereochemistry, add the pivaloyl-protected nucleobase (e.g., adenine) and 2,6-lutidine directly to the reaction mixture containing the unstable fluorosugar, avoiding isolation [5].
  • Note: Even with high initial diastereoselectivity from fluorination (>30:1), some erosion (e.g., to 91:9 dr) can occur during glycosylation due to the re-establishment of equilibrium between anomeric isomers under the reaction conditions [5].

Detailed Experimental Protocols

Protocol 1: Radiosynthesis of 2-[18F]Fluoroadenosine via 2-Nitro Precursor [1]

This protocol is optimized for efficiency and high radiochemical yield, crucial for PET tracer development.

  • Precursor Preparation: Start with a fully protected 2-nitroadenosine derivative (e.g., 2-nitro-pentabenzoyl adenosine).
  • Radiofluorination:
    • React the precursor (e.g., 10-15 mg) with [18F]KF (in a K222/K₂CO₃ or K222/K₂SO₄ complex) in anhydrous CH₃CN.
    • Heat the reaction at 140°C for 8 minutes.
  • Purification of Intermediate:
    • After fluorination, it is critical to remove the base (K222/K₂CO₃) to prevent defluorination in the next step. This is achieved by passing the crude mixture through a silica gel Sep-Pak cartridge.
  • Deprotection:
    • Elute the protected fluorinated intermediate ([18F]-5) from the cartridge and treat it with a solution of NH₃ in MeOH.
    • Heat the solution at 70°C for 20 minutes to remove the protecting groups.
  • Final Formulation:
    • Purify the crude product via semi-preparative HPLC.
    • 2-[18F]Fluoroadenosine is obtained in 45 ± 5% overall radiochemical yield with a purity of >98% [1].

Protocol 2: Preparative Synthesis of this compound from Guanosine [3]

This multi-step synthesis provides a route for non-radioactive, preparative-scale material.

  • Starting Material: Begin with commercially available guanosine.
  • Intermediate Formation: Convert guanosine to 5-amino-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-7H-tetrazolo[5,1-i]purine via diazotization and azide introduction.
  • Schiemann Fluorination:
    • Subject the tetrazolo-purine intermediate to a Schiemann reaction (via diazotization with a fluorinating agent like NaNO₂/HF-pyridine) to yield 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.
    • This step can be optimized to an 80% yield [3].
  • Final Modifications:
    • Catalytically reduce the 6-azido group to an amino group.
    • Deacetylate the sugar moiety using standard procedures (e.g., methanolic ammonia).
  • Isolation: The final this compound is obtained with a total yield of 74% from the intermediate [3].

Experimental Workflow for this compound Synthesis

The diagram below outlines the two primary synthetic pathways.

References

2-Fluoroadenosine catalytic reduction azido group

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting the Catalytic Reduction

The table below outlines common problems, their potential causes, and recommended solutions for the catalytic reduction of the 6-azido group.

Problem Possible Causes Recommended Solutions
Low Reaction Yield Sub-optimal catalyst loading or reaction duration [1] Carefully optimize reaction conditions; literature reports 80% yield for 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine reduction [1].
Incomplete Reaction Catalyst poisoning (e.g., by impurities), insufficient hydrogen pressure, or shortened reaction time. Ensure starting material purity; use high-quality, deoxygenated solvents; confirm adequate hydrogen pressure and reaction time.
Unwanted Side Products Over-reduction, dehalogenation (loss of 2-fluoro group), or deacetylation of ribofuranosyl protecting groups. Monitor reaction closely (e.g., TLC); control hydrogenation duration and pressure; test catalyst specificity on a small scale.

Detailed Experimental Protocol

This procedure is adapted from a published synthesis where catalytic reduction of a 6-azido-2-fluoropurine derivative is a key step [1] [2].

  • Step 1: Substrate Preparation The starting material for this reduction is typically 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine [1]. The ribose's acetyl protecting groups are crucial for preventing unwanted side reactions during the synthesis.

  • Step 2: Catalytic Hydrogenation

    • Reaction Setup: The reaction is performed using conventional hydrogenation over a palladium catalyst in an alcoholic solvent [2].
    • Dual Function: This single step simultaneously reduces the 6-azido group to a primary amine and, if present, cleaves O-benzyl protecting groups from the sugar moiety [2]. If your substrate uses acetyl protection (as in Step 1), these are removed in a subsequent, separate deacetylation step.
  • Step 3: Final Deprotection After the azido group is successfully reduced to the amino group, the acetyl protecting groups on the ribose are removed by deacetylation using a routine procedure to yield the final 2-fluoroadenosine product [1].

The following diagram illustrates this core experimental workflow.

G This compound Synthesis Workflow Start Protected Azido Intermediate Step1 Catalytic Hydrogenation (Pd catalyst, alcoholic solvent) Start->Step1 Input Step2 Reduced Amino Intermediate Step1->Step2 Reduces N₃ to NH₂ Step3 Routine Deacetylation Step2->Step3 Input End This compound Final Product Step3->End Removes protecting groups

Key Technical Considerations

  • Tautomeric Equilibrium: Be aware that 6-azidopurine compounds can exist in an equilibrium with their tetrazolo[5,1-i]purine tautomeric form. spectroscopic analysis (e.g., IR and 1H NMR) is used to confirm the structure of intermediates [1] [2].
  • Azide Safety: Organic azides can be thermally unstable and explosive. Always consult relevant safety data and handle azide-containing compounds with appropriate precautions in a fume hood [3] [4].
  • Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) or LC-MS are essential for tracking reaction progress and confirming the consumption of the azide starting material and the formation of the amine product.

References

2-Fluoroadenosine vs adenosine NMR chemical shift

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & NMR Properties Comparison

The core difference between 2-Fluoroadenosine and adenosine lies in the fluorine substitution at the C2 position, which creates a powerful probe for 19F NMR spectroscopy without significantly altering the molecular structure.

Feature This compound (and 2-Fluoro-ATP) Adenosine (and ATP)
Key Structural Difference Fluorine atom substituted for hydrogen at the C2 position of the adenine ring [1] [2]. Hydrogen atom at the C2 position [1].
Primary NMR Application 19F NMR spectroscopy [3] [1] [2]. 1H, 13C, 15N NMR spectroscopy.
N1 pKa Value N1 pKa is significantly lowered (part of a series spanning >4 pKa units) [1]. pKa of 3.5 (unperturbed) [1].
19F Chemical Shift Tensor Principal elements: 104, 12, and -116 ppm [3]. Not applicable.
Utility in NMR Probe for studying large enzymes/proteins and RNA aptamers; large chemical shift dispersion [3] [2]. Standard nucleoside for NMR studies.
Effect on Base Pairing Retains the exocyclic amine, allowing for standard Watson-Crick base pairing [1]. Standard Watson-Crick base pairing.
Biological Activity Active as an ATP analog in several enzyme systems; incorporated into RNA by T7 RNA polymerase [3] [1]. Native biological activity.

The substitution of fluorine for hydrogen at the C2 position is considered a minimal structural perturbation [1]. This is a critical advantage, as it means that this compound can often mimic adenosine's behavior in biological systems without disrupting key interactions like hydrogen bonding, which relies on the retained exocyclic amine [1]. The primary change it introduces is a substantial alteration in the pKa of the N1 position and the introduction of a sensitive 19F NMR probe [1].

Experimental Applications & Protocols

This compound, typically in the form of 2-Fluoro-ATP, is a versatile tool for investigating the structure and dynamics of biological macromolecules. The experimental workflow for its use, from preparation to data collection, can be visualized as follows:

cluster_workflow RNA Preparation and Validation Workflow cluster_validation Key Validation Experiments 2F-ATP Transcription 2F-ATP Transcription RNA Product Purification RNA Product Purification 2F-ATP Transcription->RNA Product Purification Overnight at 37°C Functional Validation Functional Validation RNA Product Purification->Functional Validation NMR Sample Preparation NMR Sample Preparation Functional Validation->NMR Sample Preparation CD Melting Curve CD Melting Curve Functional Validation->CD Melting Curve Assesses Folding 1H-15N HSQC 1H-15N HSQC Functional Validation->1H-15N HSQC Verifies Base Pairing 19F NMR Data Collection 19F NMR Data Collection NMR Sample Preparation->19F NMR Data Collection

Detailed Experimental Methodology

The diagram above outlines the key stages of an experiment utilizing 2-Fluoro-ATP. Here are the specific protocols and parameters from the research:

  • In Vitro Transcription with 2-Fluoro-ATP: This is the primary method for incorporating this compound into RNA. The transcription is performed to produce a 73-nucleotide RNA aptamer [2].

    • Transcription Mix Composition [2]:
      • Template: 67 nM DNA template.
      • Nucleotides: 2 mM 2-Fluoro-ATP (replacing ATP), 2.24 mM CTP, 2.36 mM GTP, 2 mM UTP.
      • Buffer: 40 mM Tris HCl (pH 8.1), 4 mM DTT, 1 mM Spermidine.
      • Enzymes & Cofactors: 27.25 mM Mg(OAc)₂, 70 μg/ml T7 RNA Polymerase, 0.002 U/μl Inorganic Pyrophosphatase (YIPP).
      • Other Components: 50 μg/ml BSA, 0.01% Triton X-100, 80 mg/ml Polyethylene glycol.
    • Reaction Conditions: Incubate the transcription mix overnight at 37°C [2].
  • Functional Validation of Labeled RNA: After transcription and purification, it is crucial to confirm that the 19F-labeled RNA folds correctly and maintains its functional integrity.

    • Circular Dichroism (CD) Melting: This experiment compares the thermal stability of unlabeled and 19F-labeled RNA. Studies show the melting curves are nearly identical, with a minimal ΔTm of only 2-4 K, confirming that fluorination does not significantly disrupt the RNA's global structure or stability [2].
    • 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR: This experiment assesses local structural integrity, particularly base pairing. For 19F-labeled RNA, signals for A-U base pairing protons show a significant high-field shift (<Δδ1H> = -2.6 ppm), while G-C and G-U base pairs remain identical to the unlabeled RNA. This indicates the fluorine substitution has a local, predictable effect without causing global misfolding [2].
  • 19F NMR for Studying Protein-Ligand Complexes: Beyond RNA, 2-Fluoro-ATP/ADP is used to investigate protein dynamics.

    • Application Example: 19F NMR was used to study the complex between 2-fluoro-ADP and myosin subfragment-1 ATPase. The study found that the environment and mobility of the adenine ring were indistinguishable between the normal Michaelis complex and a "trapped" 2-flADP complex, providing insights into the enzyme's mechanism [3].

Key Insights for Researchers

The experimental data shows that this compound is a highly effective and minimally perturbing analog.

  • A Superior pKa Perturbation Probe: The series of fluorine-substituted adenosine analogs, including this compound and 2-fluoro-7-deaza-adenosine, are particularly valuable because they cause large pKa shifts at the N1 position while maintaining the hydrogen-bonding features of the Watson-Crick face. This makes them ideal for Nucleotide Analog Interference Mapping (NAIM) studies to identify functionally critical protonated adenosines in ribozymes and other functional RNAs [1].
  • Probing Large Molecular Complexes: The 19F nucleus offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying large proteins and RNA complexes that are challenging for traditional 1H-detected NMR methods [3] [2].

References

2-Fluoroadenosine vs 2-chloroadenosine biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison Table

The table below summarizes the key biological activities and experimental findings for 2-Fluoroadenosine and 2-Chloroadenosine based on the available literature.

Feature This compound 2-Chloroadenosine
Antiviral Activity A component (as 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine) in a supremely active anti-HIV agent [1]. A component (as 2'-deoxy-4'-C-ethynyl-2-chloroadenosine) in a supremely active anti-HIV agent [1].
Presynaptic Inhibition More potent than adenosine in inhibiting neurotransmission in rat vas deferens [2]. More potent than adenosine in inhibiting neurotransmission in rat vas deferens [2].
Apoptosis Induction Information not available in search results. Induces apoptosis in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) at concentrations ≥50 μM [3].
Mechanism of Action (Apoptosis) Information not available in search results. Independently of adenosine receptor signaling. Involves uptake via nucleoside transporter and phosphorylation by adenosine kinase, activating a caspase pathway [3].
Enzymatic Stability Resistant to deamination by adenosine deaminase (ADA) [2]. Resistant to deamination by adenosine deaminase (ADA) [3] [2].
Uptake Not a substrate for nucleoside uptake systems [2]. Not a substrate for nucleoside uptake systems; taken up via human equilibrative nucleoside transporter-1 [3].

Detailed Experimental Data and Protocols

For the key experiments cited above, here is a more detailed look at the methodologies and findings.

Apoptosis Induction by 2-Chloroadenosine

This study investigated the direct effects of nucleoside analogs on cell death [3].

  • Experimental Model: Fibroblast-like synoviocytes were isolated from rheumatoid arthritis (RA) patients (RA-FLSs) and used from the second through fifth passages [3].
  • Treatment: Cells were exposed to 2-Chloroadenosine (2-CADO) or other compounds for 24 hours [3].
  • Key Assays:
    • DNA Fragmentation (ELISA): Used to quantitatively assess apoptosis. Absorbance was measured at 405 nm (reference 492 nm) [3].
    • Annexin V/PI Staining (Flow Cytometry): Used to distinguish live (Annexin-V-/PI-), apoptotic (Annexin-V+/PI-), and necrotic (Annexin-V+/PI+) cell populations [3].
  • Key Findings: 2-CADO at ≥50 μM induced significant DNA fragmentation. This effect was inhibited by an adenosine kinase inhibitor (5'-iodotubercidin) and a caspase inhibitor (z-VAD-fmk), but not by adenosine receptor antagonists [3].
Presynaptic Inhibition in Rat Vas Deferens

This study compared the potency of 2-substituted adenosine derivatives [2].

  • Experimental Model: Isolated rat vas deferens.
  • Stimulation: Contractions were elicited by electrical field stimulation.
  • Treatment: Tissues were exposed to adenosine, this compound, 2-chloroadenosine, and other analogs.
  • Key Findings: Both this compound and 2-chloroadenosine were more potent than adenosine itself at inhibiting neurotransmission. The inhibitory action of adenosine was potentiated by uptake and deamination inhibitors, whereas the effects of the 2-halogenated analogs were not, confirming their stability [2].

Mechanistic Pathway for 2-Chloroadenosine-Induced Apoptosis

The search results provide a clear mechanism for how 2-Chloroadenosine, but not adenosine, induces apoptosis. The following diagram illustrates this pathway:

G Start 2-Chloroadenosine (2-CADO) (Extracellular) Uptake Uptake into Cell via hENT1 Transporter Start->Uptake Phosphorylation Phosphorylation by Adenosine Kinase Uptake->Phosphorylation CaspaseAct Activation of Caspase Pathway Phosphorylation->CaspaseAct Apoptosis Apoptosis (DNA Fragmentation) CaspaseAct->Apoptosis Inhibitor_NT NBMPR (Inhibits Uptake) Inhibitor_NT->Uptake  Inhibits Inhibitor_AK 5'-Iodotubercidin (Inhibits Phosphorylation) Inhibitor_AK->Phosphorylation  Inhibits Inhibitor_Casp z-VAD-fmk (Inhibits Caspases) Inhibitor_Casp->CaspaseAct  Inhibits

This pathway is based on experimental data showing that 2-Chloroadenosine-induced apoptosis is blocked by inhibitors of nucleoside transport (NBMPR), adenosine kinase (5'-Iodotubercidin), and caspases (z-VAD-fmk) [3].

References

2-Fluoroadenosine comparison natural nucleosides metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Comparison at a Glance

The table below summarizes the primary differences between 2-Fluoroadenosine and its natural counterpart, Adenosine, based on current research.

Feature This compound (2-F-A) Natural Adenosine
Core Structure Adenine base with a fluorine atom at the 2-position of the purine ring [1]. Adenine base with a hydrogen atom at the 2-position of the purine ring.
pKa Perturbation Lowers the N1 pKa significantly (part of a series spanning >4 pKa units) [1]. Unperturbed N1 pKa of ~3.5 [1].
Hydrogen Bonding Retains the exocyclic amine, preserving standard Watson-Crick base-pairing capability [1]. Standard Watson-Crick base-pairing.
Primary Metabolic Application Serves as a probe to identify catalytic adenosines in functional RNAs via Nucleotide Analog Interference Mapping (NAIM) [1]. Natural substrate for RNA polymerases and metabolic enzymes.
Key Metabolic Insight Its incorporation into RNA allows functional analysis of sites where adenosine protonation is critical for ribozyme catalysis [1]. Protonation is not typically a designed part of its functional role in RNAs.

Experimental Protocols for Functional Analysis

The main application of this compound in research is to identify adenosines that require protonation for function in catalytic RNAs. This is typically done through Nucleotide Analog Interference Mapping (NAIM) [1].

Protocol 1: Identifying Protonated Adenosine Sites in Ribozymes

This methodology outlines the key steps for using this compound and related analogs in a NAIM experiment [1].

  • Analog Preparation: Synthesize the 5'-O-(1-thio)triphosphate form of this compound (2F-AαS). This phosphorothioate tag is essential for the subsequent cleavage step in NAIM.
  • In Vitro Transcription Pool Generation: Transcribe the target RNA (e.g., a self-ligating VS ribozyme construct) using T7 RNA polymerase. The transcription reaction should contain a mixture of natural ATP and a low concentration of 2F-AαS, such that any individual RNA transcript incorporates, on average, one analog substitution at a random adenosine position.
  • Functional Selection:
    • Allow the transcribed pool of RNA molecules to undergo the catalytic reaction (e.g., ligation).
    • Separate the functionally active RNAs from the inactive ones. This is often achieved by leveraging a change in electrophoretic mobility or through a selective biochemical method.
  • Iodine Cleavage and Analysis:
    • Treat both the active and the starting RNA pools with iodine. Iodine specifically cleaves the phosphorothioate linkages introduced at the sites of analog incorporation.
    • Separate the cleaved RNA fragments by gel electrophoresis and visualize them by autoradiography.
    • Data Interpretation: Compare the band intensities between the active and starting pools. A strong reduction in the band intensity at a specific adenosine position in the active pool indicates an interference, meaning the 2-F-A substitution disrupts function at that site. This supports the conclusion that the unmodified adenosine at that position likely needs to be protonated for catalytic activity.

The following diagram illustrates this logical workflow.

Start Start: Design pKa-perturbed Adenosine Analogs A1 Synthesize 2F-AαS (5'-O-(1-thio)triphosphate) Start->A1 A2 Generate RNA Pool (In vitro transcription with low-level 2F-AαS incorporation) A1->A2 A3 Perform Functional Selection (Separate active vs. inactive RNAs) A2->A3 A4 Cleave with Iodine (Cleaves at phosphorothioate sites) A3->A4 A5 Gel Electrophoresis & Identify Interference Sites A4->A5 Result Interpretation: Interference indicates site requires adenosine protonation for function A5->Result

Protocol 2: Metabolic Incorporation for RNA Imaging (Related Analogs)

While this compound itself is highlighted as a probe for in vitro transcription studies, research into fluorescent nucleoside analogs shows the general requirements for metabolic incorporation into cellular RNA, which involves a different experimental setup [2].

  • Kinase Engineering: A common bottleneck is the phosphorylation of the analog by cellular kinases. Researchers often overexpress a specific kinase, such as uridine-cytidine kinase 2 (UCK2), to enhance the phosphorylation and subsequent incorporation of the modified nucleoside.
  • Cell Feeding: Treat living cells (e.g., HeLa cells engineered to overexpress UCK2) with the modified nucleoside in the culture medium for a set period (e.g., 12 hours).
  • Imaging and Analysis: After removing the excess nucleoside, image the cells using fluorescence microscopy. The incorporation of the analog into newly transcribed RNA can be visualized directly if the analog is fluorescent, or detected through further analysis.

Key Insights and Therapeutic Context

  • Probing RNA Mechanism: The primary research value of this compound lies in its minimal structural perturbation. Unlike other analogs that alter hydrogen-bonding patterns, the 2-fluoro substitution primarily changes the pKa, allowing researchers to more confidently attribute observed effects to the loss of protonation at a specific site [1].
  • Therapeutic Potential of Fluorinated Nucleosides: Although this compound is discussed mainly as a tool, the broader class of fluorinated nucleosides is highly relevant to your audience. Many such analogs are approved or in clinical trials as antiviral and anticancer agents [3]. Furthermore, fluorinated nucleoside prodrugs like 2′-deoxy-2-fluoroadenosine (dFAdo) have been explored in suicide gene therapy systems for cancer treatment [4].

The following diagram maps the metabolic pathways and research applications, showing where this compound fits into the broader context.

cluster_research Research Application as Probe A Natural Nucleosides (e.g., Adenosine) C Salvage Pathway (Recycling) A->C B De Novo Synthesis D NTP/dNTP Pools B->D C->D E1 DNA/RNA Synthesis D->E1 E2 Cellular Functions (Energy, Signaling) D->E2 F This compound (Chemically Synthesized) F->C G In Vitro Transcription with T7 RNA Polymerase H Modified RNA (pKa probe for NAIM) G->H

Directions for Further Research

The information available provides a strong foundation for its use as a biochemical tool. To build a more complete comparison guide for drug development professionals, you could focus on obtaining the following data:

  • Pharmacokinetic Profiles: Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound itself.
  • Enzymatic Kinetics: Detailed kinetic parameters (e.g., Km, Vmax) for its interactions with key salvage pathway enzymes like adenosine kinase and deoxycytidine kinase.
  • Cytotoxicity and Therapeutic Index: Screening data against panels of cancer cell lines or viral models to evaluate its potential efficacy and selectivity.

References

2-Fluoroadenosine fludarabine precursor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Activation Pathway

Fludarabine is a prodrug designed to deliver 2-fluoroadenosine into cells. The following diagram illustrates its activation and mechanism of action.

G Prodrug Fludarabine Phosphate (Prodrug, IV/Oral) Extracellular This compound (F-ara-A) Prodrug->Extracellular Dephosphorylation in plasma Intracellular F-ara-A enters cell via Nucleoside Transporters Extracellular->Intracellular FaraATP F-ara-ATP (Active Triphosphate Form) Intracellular->FaraATP Phosphorylation by deoxycytidine kinase (dCK) DNAEffects Inhibition of DNA Synthesis & Repair FaraATP->DNAEffects RNAEffect Incorporation into RNA inhibiting transcription FaraATP->RNAEffect SubEffect1 Inhibition of: - DNA polymerases (α, ε) - DNA primase - DNA ligase - Ribonucleotide reductase DNAEffects->SubEffect1 SubEffect2 Incorporation into DNA causing chain termination DNAEffects->SubEffect2 Outcome Accumulation of DNA Damage & Induction of Apoptosis SubEffect1->Outcome SubEffect2->Outcome RNAEffect->Outcome

A key advantage of this compound-based drugs is their ability to kill both actively dividing and quiescent lymphocytes (malignant and normal), explaining their potent activity in indolent diseases like CLL [1]. The 2-fluoro substitution provides metabolic stability by making the molecule resistant to degradation by adenosine deaminase, increasing its intracellular half-life and cytotoxic potential [2] [3].

Clinical Efficacy and Combination Therapy

Fludarabine demonstrates significant efficacy in hematologic malignancies, both as a single agent and in combination regimens.

Single-Agent Activity

Fludarabine monotherapy yields high response rates in chronic lymphocytic leukemia (CLL). In clinical trials of previously untreated CLL patients, oral fludarabine (40 mg/m² for 5 days per cycle) achieved overall response rates of 64-80%, with complete response rates of 12-18% [1]. This established fludarabine as a superior front-line therapy compared to older alkylator-based treatments like chlorambucil.

Synergistic Combinations

Research shows fludarabine's efficacy is enhanced when combined with other agents. An in vitro study using human leukemia cell lines evaluated the cytotoxic interactions between the active metabolite 2-F-ara-A and other drugs [4]. The findings can guide rational combination regimen design:

Interaction with 2-F-ara-A Antileukemic Agents Clinical Implication
Synergistic / Additive Cytarabine, Doxorubicin, Etoposide, Cyclophosphamide, Hydroxyurea Advantageous for combination chemotherapy [4]
Antagonistic Methotrexate, Vincristine Inappropriate for simultaneous administration [4]

The strong synergy with cytarabine is particularly notable, making it one of the most promising partners for fludarabine in combination regimens [4].

Use in Transplant Conditioning

Due to its potent immunosuppressive effects, fludarabine is widely used in reduced-intensity conditioning (RIC) regimens before allogeneic hematopoietic cell transplantation (HCT) [1] [5]. However, body-surface-area (BSA)-based dosing leads to highly variable drug exposure, which is linked to critical outcomes [5]:

  • Low exposure (< 20 mg·hour/L) associates with increased risk of graft failure and relapse [5].
  • High exposure associates with increased non-relapse mortality (NRM), likely due to excessive toxicity [5].

Research indicates that individualized dosing, guided by therapeutic drug monitoring (TDM), could optimize fludarabine exposure to improve overall survival after HCT [5].

Key Experimental Models and Protocols

The efficacy and mechanisms of this compound/fludarabine have been characterized through established experimental models.

In Vitro Cytotoxicity & Combination Studies
  • Cell Lines: Human leukemia/lymphoma cell lines (e.g., JOK-1 [hairy cell leukemia], SKW-3 [CLL], ED-40810 and SALT-3 [adult T-cell leukemia]) are used [4].
  • Protocol: Cells are exposed simultaneously to 2-F-ara-A and the test agent for 4 days [4].
  • Viability Assay: Cell growth inhibition is quantified using the MTT reduction assay [4].
  • Data Analysis: Drug interactions (synergy, additivity, antagonism) are analyzed using the isobologram method of Steel and Peckham [4].
In Vivo Radiosensitization Studies

Fludarabine has been investigated as a radiosensitizer in clinical trials for solid tumors like head and neck cancer [6].

  • Preclinical Rationale: F-ara-ATP inhibits key enzymes for DNA repair, potentially inhibiting the repair of radiation-induced DNA damage [6].
  • Clinical Trial Design: A phase I study administered daily fludarabine before the last 10 fractions of radiotherapy [6].
  • Finding: The maximum tolerated dose (MTD) of fludarabine in this "chemical boost" setting was 17.5 mg/m² per day. The combination was feasible, with enhanced toxicity mainly in the form of neutropenia [6].

Formulation Comparison: Oral vs. Intravenous

The development of an oral formulation has provided more convenient administration, with specific pharmacokinetic and practical considerations.

Parameter Intravenous (IV) Oral
Standard Dose 25 mg/m²/day for 5 days [1] [7] 40 mg/m²/day for 5 days [1] [7]
Bioavailability 100% (by definition) 55%-75% [1]
Time to Cmax Immediate (end of infusion) ~1.1-1.2 hours [1]
Key Advantages Assured delivery, avoids GI tract Convenience, outpatient treatment [1]
Key Challenges Requires clinic visits Variable bioavailability; more GI toxicity; requires patient compliance [1] [7]

Clinical data from the LRF CLL4 trial showed that while progression-free and overall survival were similar between routes, patients on the oral formulation were less likely to receive the full dose and experienced more gastrointestinal toxicity [7]. This highlights the importance of monitoring compliance and side effects with oral fludarabine.

Conclusion for Research and Development

  • Mechanistic Insight: The efficacy of this compound/fludarabine stems from its multi-target inhibition of DNA synthesis and repair, along with incorporation into nucleic acids, making it highly effective against indolent lymphoid malignancies.
  • Clinical Translation: Fludarabine has proven to be a cornerstone in treating CLL and in transplant conditioning. Its activity is enhanced by synergistic combinations with agents like cytarabine and cyclophosphamide.
  • Future Directions: Current research focuses on overcoming the limitations of fixed dosing through therapeutic drug monitoring (TDM) and model-informed precision dosing to optimize the therapeutic index, particularly in the HCT setting [5].

References

Comprehensive Comparative Guide: 2-Fluoroadenosine as a 19F NMR Probe for RNA Structure Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 19F NMR Spectroscopy for RNA Structural Studies

19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique in structural biology, particularly for investigating RNA structure and dynamics. This approach leverages the favorable magnetic properties of the fluorine-19 nucleus, which offers 100% natural abundance and sensitivity that is 83% that of proton (1H) NMR, making it exceptionally well-suited for biological NMR applications [1]. Unlike traditional 1H NMR that often suffers from spectral congestion in complex RNA molecules, 19F NMR provides a large chemical shift range (approximately 700 ppm compared to just 14 ppm for 1H NMR), which results in simplified spectra with well-resolved signals even in large RNA complexes [2]. This extensive dispersion allows researchers to monitor specific structural changes and molecular interactions with exceptional clarity and precision.

The absence of endogenous fluorine in biological systems represents another significant advantage of 19F NMR spectroscopy. Unlike 1H NMR, where signals from buffers, cofactors, and other system components can obscure the signals of interest, 19F NMR provides a "background-free" window into molecular structure and dynamics [1]. This characteristic makes 19F NMR particularly valuable for studying complex biological systems where spectral simplification is paramount. Furthermore, the fluorine atom serves as a highly sensitive site-specific reporter of local electronic environment, conformational changes, and binding events, with chemical shifts that respond dramatically to even subtle alterations in molecular surroundings [3]. These properties collectively establish 19F NMR as an indispensable tool in the structural biologist's arsenal, especially for probing the complex architecture and dynamic behavior of RNA molecules.

Table 1: Comparison of NMR-Active Nuclei for Biomolecular Studies

Property 19F 1H 13C
Natural Abundance 100% 99.98% 1.1%
Relative Sensitivity 0.83 1.00 1.76 × 10-4
Chemical Shift Range ~700 ppm ~15 ppm ~250 ppm
Background in Biological Systems None High Low
Typical Reference Compound CFCl3 (0 ppm) TMS (0 ppm) TMS (0 ppm)

2-Fluoroadenosine as an RNA Structure Probe

Fundamental Properties and Chemical Shift Data

This compound is a strategically modified nucleoside where the hydrogen atom at the 2-position of the adenine base is replaced with fluorine, creating a sensitive probe for investigating RNA structure and dynamics through 19F NMR spectroscopy. This modification enables the enzymatic synthesis of This compound-5'-triphosphate (2-F-ATP), which serves as a substrate for phage T7 RNA polymerase in DNA template-directed transcription, allowing for site-specific incorporation of the fluorine label into target RNA molecules [4]. The incorporation of 2-fluoroadenine into RNA is particularly valuable because it is relatively non-perturbing to native RNA structure, forming standard 2F-A-U base pairs with uracil that closely mimic the natural A-U base pairs found in unmodified RNA [4]. This preservation of structural integrity while gaining a sensitive spectroscopic reporter makes this compound an ideal probe for studying RNA architecture and conformational changes.

The 19F NMR chemical shift of this compound falls within a characteristic range that makes it readily distinguishable from other fluorinated probes. While exact chemical shift values for this compound were not explicitly provided in the search results, fluorinated aromatic compounds typically exhibit chemical shifts in the range of +80 to +170 ppm relative to CFCl3 [5] [6]. The chemical shift is highly sensitive to local environmental changes, including base pairing status, stacking interactions, and solvent exposure, making it an exquisitely sensitive reporter of RNA structural transitions. Even minor alterations in the RNA structure can produce detectable chemical shift changes that provide insights into folding pathways, molecular recognition events, and conformational dynamics. This environmental sensitivity, combined with the lack of natural background signals, allows researchers to monitor specific structural events in complex RNA molecules with exceptional clarity.

Table 2: Characteristic 19F Chemical Shift Ranges for Biological Probes

Type of Compound Chemical Shift Range (ppm vs. CFCl3) Representative Examples
Aromatic Fluorine (Ar-F) +80 to +170 This compound, 5-Fluorouridine
Trifluoromethyl (-CF3) +40 to +80 Trifluoromethylphenylalanine
Difluoromethylene (-CF2-) +80 to +140 Difluorinated amino acids
Fluoroalkanes (-F-C=O) -70 to -20 Fluorinated metabolites
Functional Advantages for RNA Structural Analysis

The incorporation of this compound into RNA molecules provides several significant advantages for structural investigations. First, the site-specific labeling approach allows researchers to position the fluorine reporter at strategic locations within an RNA molecule, enabling the targeted interrogation of specific structural elements such as hairpin loops, internal bulges, or pseudoknot formations [4]. This strategic placement is particularly valuable for studying local conformational changes that might be obscured in more global structural techniques. Second, the 19F nucleus offers exceptional sensitivity to environmental changes, with chemical shifts that are 6-20 times more responsive to environmental alterations than corresponding 1H resonances [1]. This heightened sensitivity allows researchers to detect subtle structural transitions that might be invisible to other spectroscopic methods.

Another significant advantage of this compound is its ability to selectively report on base pairing interactions through clear changes in 19F NMR chemical shifts and line shapes. When incorporated into the HIV-2 transactivation response region (TAR) RNA, 2-fluoroadenine demonstrated its capability to form stable 2F-A-U base pairs while serving as a sensitive reporter of local structural environment [4]. The fluorine atom's strong influence on hydrogen bonding capabilities and base stacking interactions makes it particularly responsive to changes in base pairing status, allowing researchers to monitor hybridization events, melting transitions, and structural rearrangements in real time. Additionally, the relatively small size of the fluorine atom compared to other reporter groups minimizes structural perturbation, ensuring that the observed behavior accurately reflects the natural system rather than artifacts introduced by the probe itself.

Experimental Protocols and Methodologies

Enzymatic Incorporation of this compound into RNA

The incorporation of this compound into RNA molecules follows a well-established enzymatic protocol that leverages the substrate tolerance of bacteriophage RNA polymerases. The process begins with the enzymatic synthesis of this compound-5'-triphosphate (2-F-ATP) from this compound using standard kinase enzymes and protocols [4]. This fluorinated nucleotide triphosphate then serves as a substrate for in vitro transcription reactions catalyzed by T7 RNA polymerase, which incorporates the modified nucleotide into RNA transcripts in a template-directed manner. The transcription reactions typically include a DNA template containing the target RNA sequence, all four standard nucleotide triphosphates (with 2-F-ATP substituting for ATP), appropriate transcription buffers, and T7 RNA polymerase. The reaction mixture is incubated at 37°C for several hours to allow for efficient RNA synthesis, after which the transcripts are purified using denaturing polyacrylamide gel electrophoresis or chromatographic methods to obtain homogeneous RNA samples for structural studies.

The efficiency of this compound incorporation depends on several critical factors, including the specificity of the DNA template, the concentration ratio of 2-F-ATP to standard nucleotides, and the activity of the RNA polymerase. Research has demonstrated that T7 RNA polymerase exhibits excellent acceptance of 2-F-ATP as a substrate, allowing for efficient production of site-specifically labeled RNA molecules [4]. For structural studies, it is often advantageous to incorporate this compound at specific positions rather than throughout the entire RNA molecule, which can be achieved by using templates designed to incorporate the modified nucleotide only at desired positions through strategic template design and controlled nucleotide mixtures. This site-specific labeling approach simplifies the resulting 19F NMR spectra by focusing on specific regions of interest within complex RNA structures, facilitating interpretation of structural data and specific environmental responses.

tecprobelm Diagram 1: Experimental Workflow for this compound Incorporation into RNA DNA_Template DNA Template Preparation Transcription In Vitro Transcription T7 RNA Polymerase, 37°C DNA_Template->Transcription NTP_Mix NTP Mix Preparation (ATP replaced with 2-F-ATP) NTP_Mix->Transcription Purification RNA Purification Denaturing PAGE Transcription->Purification NMR_Analysis 19F NMR Analysis Purification->NMR_Analysis

19F NMR Data Acquisition and Analysis

Acquiring high-quality 19F NMR spectra of this compound-labeled RNA requires careful consideration of several experimental parameters. Standard 19F NMR experiments are typically performed using NMR spectrometers operating at field strengths of 400 MHz or higher, with dedicated 19F probes or multinuclear probes tuned to the 19F resonance frequency (approximately 376 MHz on a 400 MHz instrument) [2]. Sample conditions usually involve RNA concentrations of 0.1-1.0 mM in appropriate buffers (typically 10-50 mM phosphate or HEPES, pH 6.5-7.5), with the addition of magnesium ions (0-10 mM) and monovalent salts (0-100 mM) as required for RNA stability and function. Deuterated solvent (D2O, typically 5-10%) is often included to provide a lock signal for field stability, though pure H2O samples can also be used with appropriate water suppression techniques. Data acquisition typically employs simple one-pulse sequences with Waltz-16 or similar 1H decoupling schemes to suppress 1H-19F scalar couplings, though coupled spectra can provide additional structural information through coupling constants.

The analysis of 19F NMR spectra focuses on several key parameters that provide structural insights into RNA behavior. The chemical shift of the this compound resonance serves as a primary indicator of local electronic environment, with upfield or downfield shifts signaling changes in base stacking, hydrogen bonding, or solvent exposure. The line width of the resonance reflects molecular mobility and conformational exchange, with broader signals indicating restricted motion or intermediate timescale conformational dynamics. When multiple conformations are present, researchers may observe multiple distinct resonances representing discrete conformational states, with their relative intensities providing information about the thermodynamic equilibrium between these states. For quantitative analysis, titration experiments can be performed by adding proteins, ligands, or ions to the RNA sample while monitoring chemical shift changes to determine binding affinities and characterize binding-induced conformational changes. These analyses collectively provide a comprehensive view of RNA structure, dynamics, and interactions that is difficult to obtain through other structural methods.

nmrworkflow Diagram 2: 19F NMR Data Acquisition and Analysis Workflow Sample_Prep RNA Sample Preparation (0.1-1.0 mM in suitable buffer) Data_Acquisition 19F NMR Data Acquisition 1D 19F NMR with 1H decoupling Sample_Prep->Data_Acquisition Processing Spectral Processing Fourier Transformation, Phase Correction Data_Acquisition->Processing Analysis Spectral Analysis Chemical Shift, Line Width, Intensity Processing->Analysis Interpretation Structural Interpretation Folding, Binding, Conformational Changes Analysis->Interpretation

Comparative Performance Analysis with Alternative Methods

Comparison with Other RNA Structural Probes

This compound represents just one of several approaches available for studying RNA structure using 19F NMR spectroscopy, with each method offering distinct advantages and limitations. 5-Fluorouridine represents another commonly used fluorinated nucleoside analog where fluorine is incorporated at the 5-position of uracil bases, providing sensitivity to different types of structural transitions and environmental changes compared to this compound [3]. While this compound primarily reports on adenine-specific interactions and environments, 5-fluorouridine provides complementary information about uridine-rich regions and their structural behaviors. For protein labeling and protein-RNA interaction studies, trifluoromethylphenylalanine and other fluorinated amino acids allow for simultaneous observation of both components in a complex, providing insights into interaction interfaces and coupled conformational changes [3]. Each of these probes occupies a specific niche in the structural biology toolkit, with selection depending on the specific biological question and system under investigation.

Beyond fluorinated nucleosides, researchers have developed various chemical tagging approaches for incorporating fluorine probes into RNA molecules. These methods typically involve the synthesis of RNA containing specific reactive groups (such as thiols or amines) followed by chemical conjugation with fluorine-containing tags such as 2,2,2-trifluoroethanethiol (TFET) or 3-bromo-1,1,1-trifluoroacetone (BTFA) [3]. While these approaches offer greater flexibility in probe placement and character, they often involve more complex synthetic procedures and potentially more significant structural perturbations compared to direct enzymatic incorporation of fluorinated nucleotides. The choice between different labeling strategies ultimately depends on the specific research goals, with enzymatic incorporation generally preferred for minimal perturbation and chemical approaches offering greater versatility in probe design and placement.

Table 3: Comparative Analysis of RNA Structural Probing Methods

Method Resolution Throughput In Vivo Applicability Key Advantages Main Limitations
19F NMR with this compound Atomic (specific sites) Low Limited (in vitro) Site-specific information, real-time dynamics, minimal background Requires labeling, limited to small-medium RNAs
SHAPE-MaP Nucleotide High Yes Whole transcriptome, single-nucleotide resolution, in vivo application Indirect structural inference, chemical probing biases
Cryo-EM Near-atomic to Atomic Medium No (static structures) High resolution, no molecular weight limits Requires sample vitrification, limited dynamics information
X-ray Crystallography Atomic Low No Ultra-high resolution Requires crystallization, static picture
DMS-Seq Nucleotide High Yes In vivo application, base-pairing information Limited to A and C bases, in vivo conditions may vary
Comparison with Alternative Structural Biology Techniques

19F NMR using this compound occupies a unique position in the landscape of RNA structural biology techniques, offering capabilities that complement other established methods. Compared to cryogenic electron microscopy (cry-EM) and X-ray crystallography, which provide detailed static structures of often large RNA-protein complexes, 19F NMR offers unique insights into dynamics and conformational equilibria under physiological conditions [7]. While structural techniques like cry-EM excel at determining high-resolution architectures of stable complexes, 19F NMR provides complementary information about conformational fluctuations, folding pathways, and dynamic processes that occur on timescales from microseconds to seconds. This dynamic information is often critical for understanding RNA function but is difficult to obtain through static structural methods.

When compared to high-throughput sequencing-based methods like SHAPE-MaP and DMS-Seq, 19F NMR offers superior site-specific resolution and the ability to monitor real-time conformational changes without requiring reverse transcription or sequencing steps [7]. While sequencing-based methods provide comprehensive structural information across entire transcripts or transcriptomes, they typically offer limited temporal resolution and cannot easily capture transient intermediate states or rapid conformational transitions. 19F NMR excels at precisely characterizing specific structural events at defined positions within an RNA molecule, making it particularly valuable for mechanistic studies of functionally important regions such as riboswitch aptamers, catalytic cores, and protein binding sites. The technique's ability to quantitatively measure thermodynamic parameters and kinetic rates for structural transitions further distinguishes it from sequencing-based approaches, providing a more complete understanding of the energy landscapes that govern RNA folding and function.

Research Applications and Case Studies

Monitoring Cotranscriptional RNA Folding

Cotranscriptional RNA folding represents a fundamental biological process where RNA begins to adopt specific structures while still being synthesized by RNA polymerase, often leading to folding pathways that involve sequential formation of intermediate structures [8]. Recent methodological advances have enabled researchers to investigate these complex folding processes using 19F NMR with site-specifically incorporated this compound probes. In one innovative approach termed TECprobe-LM (Transcription Elongation Complex RNA structure probing Linked-Multipoint), researchers sequentially position RNA polymerase at specific locations within a DNA template to probe the structure of nascent RNA at defined stages of synthesis [8]. This strategy allows direct observation of structural rearrangements as the transcript elongates, providing unprecedented insights into the dynamic folding pathways that RNAs follow during their synthesis.

The application of 19F NMR to cotranscriptional folding studies has revealed several important principles of RNA folding. Research on the E. coli signal recognition particle (SRP) RNA demonstrated that non-native intermediate structures can form during transcription but subsequently rearrange into native structures as the transcript elongates [8]. Similarly, studies of the Clostridium beijerinckii pfl ZTP riboswitch and Bacillus cereus crcB fluoride riboswitch have revealed how specific functional structures form cotranscriptionally in response to metabolite binding or environmental conditions [8]. In these investigations, this compound incorporated at strategic positions within the RNA transcripts served as sensitive reporters of local structural transitions, with 19F NMR chemical shift changes signaling the formation of specific base pairs, pseudoknots, and other structural elements. These studies highlight the power of 19F NMR for elucidating the complex relationship between RNA synthesis and structure formation, revealing folding mechanisms that might be obscured in studies of fully synthesized RNAs.

Studying RNA-Protein Interactions and Ligand Binding

Protein-RNA interactions play crucial roles in virtually all aspects of RNA biology, from transcription and processing to translation and degradation. 19F NMR using this compound-labeled RNA provides an powerful approach for characterizing these interactions, offering insights into binding stoichiometry, affinity, kinetics, and associated conformational changes. When a protein binds to a fluorinated RNA, researchers typically observe chemical shift perturbations and/or line width changes in the 19F NMR spectrum that report on the binding event and its effects on RNA structure [1]. Titration experiments, where protein is gradually added to the labeled RNA, allow quantitative determination of binding affinity through monitoring of chemical shift changes as a function of protein concentration. These experiments can distinguish between specific and non-specific binding, identify multiple binding sites, and characterize cooperative interactions in multi-protein-RNA complexes.

The application of 19F NMR to RNA-protein interactions extends beyond simple binding measurements to include detailed mechanistic studies of complex assembly and function. For example, researchers have used this compound labeling to investigate how post-translational modifications of RNA-binding proteins affect their interaction with RNA targets, revealing how phosphorylation, methylation, or other modifications can subtly alter binding specificity and affinity [3]. Similarly, studies of ribonucleoprotein assembly have leveraged 19F NMR to elucidate the pathways and mechanisms through which multiple proteins and RNA molecules assemble into functional complexes, identifying key intermediate states and rate-limiting steps in the assembly process. In drug discovery contexts, 19F NMR has been used to screen for small molecules that disrupt pathogenic RNA-protein interactions, such as those involved in viral replication or neurological disorders, with the fluorinated RNA serving as a direct reporter of inhibitor efficacy and mechanism [1]. These diverse applications demonstrate the versatility of this compound labeling for studying RNA-protein interactions across broad biological contexts.

applications Diagram 3: Key Research Applications of this compound 19F NMR Folding RNA Folding Studies Monitor cotranscriptional folding pathways Interactions RNA-Protein Interactions Binding affinity, stoichiometry, conformational changes Dynamics Structural Dynamics Real-time monitoring of conformational transitions Screening Drug Discovery Fragment-based screening against RNA targets

Conclusion and Future Perspectives

This compound represents a powerful and versatile probe for investigating RNA structure, dynamics, and interactions through 19F NMR spectroscopy. Its strategic incorporation into RNA molecules via enzymatic synthesis provides a site-specific reporter of local environment that responds sensitively to structural transitions, binding events, and conformational changes, while introducing minimal perturbation to native RNA structure [4]. The technique's unique combination of atomic-level resolution, sensitivity to dynamics, and ability to study RNAs in near-physiological conditions makes it particularly valuable for addressing biological questions that are difficult to approach through other structural methods. As research continues to reveal the complexity and functional importance of RNA in cellular processes, tools like this compound labeling will play an increasingly important role in deciphering the structural principles underlying RNA function.

References

2-Fluoroadenosine cytotoxicity lymphocyte studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Characteristics

The cytotoxicity of 2-Fluoroadenosine (F-Ado) in lymphocytes stems from its distinctive metabolism and irreversible mode of action, as summarized below.

Feature Description
Primary Metabolite This compound 5'-triphosphate (F-ATP) [1]
Key Effect on Metabolism Depletes intracellular ATP pools [1]
Effect on cAMP Pathway Forms a novel metabolite, F-cAMP, which activates protein kinase [1]
Nature of Inhibition Irreversible cytolysis (effect persists after drug removal) [1]
Potentiating Agent cAMP phosphodiesterase inhibitors (e.g., Ro 20-1724) [1]

Comparison with Other Purine Nucleoside Analogs

This compound is a foundational compound for several clinically significant drugs. The table below compares it with other related purine nucleoside analogs (PNAs).

Drug (Nucleoside Base) Prodrug/Approval Status Key Metabolic Steps & Characteristics Primary Cytotoxicity Mechanisms Clinical/Research Applications
This compound (F-Ado) [1] Research compound Intracellular conversion to F-ATP and F-cAMP [1]. ATP depletion; protein kinase activation via F-cAMP; irreversible lymphocyte cytolysis [1]. Primarily a research tool for studying lymphocyte cytotoxicity.
Fludarabine (2-Fluoroadenine derivative) [2] [3] Approved drug (phosphate prodrug) Converted to active metabolite F-ara-ATP [2]. Inhibits DNA synthesis (chain termination); inhibits ribonucleotide reductase [2]. Chronic lymphocytic leukemia (CLL), lymphomas [2] [3].
Cladribine (2-CdA) [4] [3] Approved drug Phosphorylated by deoxycytidine kinase (dCK); resistant to deamination [3]. DNA strand breaks; disruption of DNA repair; apoptosis [3]. Hairy cell leukemia (HCL), CLL, some lymphomas [4] [3].
Clofarabine (CAFdA) [4] [2] [3] Approved drug Structural hybrid of Cladribine and Fludarabine; efficient phosphorylation [4]. Inhibits DNA synthesis; disrupts DNA repair [2]. Pediatric acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML) [4] [3].

Experimental Protocols for Cytotoxicity Assessment

Researchers use various methods to quantify the cytotoxic effects described above.

  • Traditional Metabolite Analysis via Chromatography This method is used to study the intracellular metabolism of F-Ado, as detailed in the search results [1].

    • Procedure: Incubate cytotoxic lymphocytes with F-Ado. Terminate the incubation and extract intracellular nucleotides. Use a devised column chromatographic procedure to simultaneously purify and quantify cAMP and the novel metabolite F-cAMP from the tissue extracts [1].
    • Key Finding: This protocol confirmed that F-Ado treatment leads to the formation of F-cAMP in amounts greater than endogenous cAMP, a phenomenon not observed with adenosine or 2-chloroadenosine [1].
  • Modern Real-Time Cytotoxicity Assay A 2022 protocol describes a label-free, real-time method to analyze lymphocyte-mediated killing, which is applicable to studying the effects of compounds like F-Ado [5].

    • Principle: This assay uses the xCELLigence system, which measures electrical impedance (expressed as the Cell Index) across microtiter plates. When effector lymphocytes destroy adherent target cells, the Cell Index decreases in real-time [5].
    • Workflow:
      • Seed adherent target cells (e.g., a melanoma cell line) onto a special E-Plate and monitor until stable.
      • Add effector lymphocytes (e.g., mouse splenic lymphocytes sensitized against the target cells) to the wells.
      • The instrument continuously monitors impedance, generating real-time "killing curves" that show the kinetics of cytolysis without requiring labels like radioactivity or fluorescence [5].

To help visualize the experimental workflow for the real-time cytotoxicity assay, the following diagram outlines the key steps:

G Start Start Experiment Seed Seed Adherent Target Cells Start->Seed MonitorBase Monitor Baseline Impedance (Cell Index) Seed->MonitorBase AddEffector Add Effector Lymphocytes MonitorBase->AddEffector MonitorKill Monitor Impedance in Real-Time AddEffector->MonitorKill Data Generate Real-Time Killing Curves MonitorKill->Data Analyze Analyze Cytotoxicity Data->Analyze

Key Insights for Researchers

The data reveals several critical points for drug development professionals:

  • Unique Irreversible Action: Unlike adenosine, F-Ado's cytotoxic effect on lymphocytes is irreversible after the cells are washed free of the nucleoside [1]. This persistent effect is a significant therapeutic advantage.
  • Novel Metabolite F-cAMP: The discovery of F-cAMP, a metabolically stable analog of cAMP that activates protein kinase, reveals a secondary mechanism beyond ATP depletion that contributes to its potent cytotoxicity [1].
  • Platform for Prodrug Development: The research on F-Ado provided the foundation for developing Fludarabine, an approved prodrug. Fludarabine is designed to be resistant to deamination by adenosine deaminase (ADA), improving its stability and therapeutic profile [2].

References

2-Fluoroadenosine PET vs other nucleoside radiotracers

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on 2-Fluoroadenosine PET

The search results confirm that 2-[18F]fluoroadenosine has been investigated as a potential radiotracer for studying malignancies with PET [1] [2]. The table below summarizes the key characteristics found in the available literature.

Tracer Name Key Characteristics Reported Biodistribution (Rodent Studies) Synthesis Radiochemical Yield
2-[18F]Fluoroadenosine Potential ligand for adenosine receptors; investigated for cardiology and oncology [1]. High uptake in lung, kidney, heart, and spleen; significant urinary elimination [1]. 45 ± 5% (one method); 5% or 0.5% (another method, carrier-added vs. no-carrier-added) [1] [2].
2'-Deoxy-2'-fluoroadenosine A different compound with a fluorine on the sugar moiety, not the purine ring. It is a therapeutic nucleoside analog with antitumor and antiviral activity [3]. Information not available in search results. Information not available in search results.

It is crucial to distinguish 2-[18F]fluoroadenosine (fluorine on the purine ring) from 2'-deoxy-2'-fluoroadenosine (fluorine on the sugar ring). The latter is primarily studied as an antitumor and antiviral agent, not as a PET radiotracer [3].

Established Nucleoside PET Radiotracers in Oncology

In contrast to this compound, several other nucleoside-based PET radiotracers are more established in research and clinical practice. The following table outlines some of these key alternatives, though head-to-head comparison data with this compound is not available.

Tracer Name Primary Mechanism/Target Main Clinical/Research Applications
[11C]Methionine (MET) Amino acid transport and protein synthesis [4]. Multiple myeloma (superior detection rate vs. FDG in some studies), brain tumors [5].
[18F]Fluciclovine (FACBC) Amino acid transporters (ASCT2, LAT1) [4] [6]. Biochemical recurrence of prostate cancer [6].
[18F]Fluoroethyltyrosine (FET) Amino acid transport [4]. Brain tumor imaging [4].
This compound Adenosine receptors (A1, A2A, A2B, A3); adenylate metabolism [1] [2]. Proposed for cardiology and oncology; remains a research candidate [1].

The diagram below illustrates the primary cellular mechanisms targeted by these different nucleoside and amino acid analog radiotracers.

G Tracer PET Radiotracer Mechanism Cellular Mechanism Tracer->Mechanism Targets Application Primary Application Mechanism->Application Indicates Tracer1 2-[18F]Fluoroadenosine Mechanism1 Adenosine Receptors (A1, A2A, A2B, A3) Tracer1->Mechanism1 Tracer2 [11C]Methionine (MET) Mechanism2 Amino Acid Transport & Protein Synthesis Tracer2->Mechanism2 Tracer3 [18F]Fluciclovine Mechanism3 Amino Acid Transporters (ASCT2, LAT1) Tracer3->Mechanism3 Tracer4 [18F]Fluoroethyltyrosine (FET) Mechanism4 Amino Acid Transport Tracer4->Mechanism4 Application1 Cardiology, Oncology (Research) Mechanism1->Application1 Application2 Multiple Myeloma, Brain Tumors Mechanism2->Application2 Application3 Prostate Cancer Recurrence Mechanism3->Application3 Application4 Brain Tumor Imaging Mechanism4->Application4

Interpretation and Research Considerations

The lack of direct comparative data means it is not possible to objectively state whether this compound is superior or inferior to other tracers in terms of diagnostic performance.

  • State of Development: The literature on 2-[18F]fluoroadenosine focuses on synthesis methods and preliminary biodistribution [1] [2], placing it at an earlier developmental stage compared to clinically established amino acid analogs like [18F]Fluciclovine.
  • Novel Targets: The target profile of this compound (adenosine receptors and metabolism) is distinct from that of amino acid tracers. This suggests its potential utility may lie in different biological questions rather than direct replacement.

To advance a comparative guide, you may need to consider generating original experimental data. A proposed workflow could involve:

  • Synthesis: Preparation of 2-[18F]Fluoroadenosine and selected comparator tracers (e.g., [18F]Fluciclovine).
  • In Vitro Characterization: Binding affinity and selectivity assays in relevant cell lines.
  • In Vivo Imaging: Preclinical PET/CT studies in animal models of cancer to compare biodistribution, tumor uptake, and lesion detection rates.
  • Histological Validation: Correlation of imaging findings with ex vivo analyses to confirm specificity.

References

2-Fluoroadenosine inhibitory concentration IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Reported Inhibitory Concentration (IC50) Data

The table below summarizes the quantitative data found in the search results:

Compound Target / Organism IC50 / EC50 Value Experimental Context / Assay Description
2-Fluoroadenosine (2FA) [1] [2] Cryptosporidium parvum (Parasite) 0.842 mM (EC50) Antiparasite activity study [1] [2].
2'-Deoxy-2'-fluoroadenosine [3] RSV A2 RNA-dependent RNA Polymerase 7.7 μM (IC50) Inhibition assay in HEp-2 cells using ATP, GTP, UTP, CTP and [alpha-32P] NTP as substrate; reduction of total radiolabeled transcript measured by agarose gel electrophoresis after 90 minutes [3].
2'-Deoxy-2'-fluoroadenosine [3] Respiratory Syncytial Virus (RSV) in HEp-2 cells >50 μM (EC50) Antiviral activity assessed as protection against virus-induced cytopathic effect after 4 days by Cell-Titer Glo assay [3].

Experimental Methodologies for Key Data

For the provided data, here are the detailed experimental methodologies:

  • Antiparasite Activity (2FA against C. parvum): The search results indicate an EC50 value but do not provide the specific experimental protocol or assay used to determine this concentration [1] [2].
  • Viral Polymerase Inhibition (2'-Deoxy-2'-fluoroadenosine against RSV): The IC50 of 7.7 μM was determined by measuring the reduction of total radiolabeled RNA transcripts. The experiment was conducted over 90 minutes using HEp-2 cells expressing the RSV A2 RNA-dependent RNA polymerase. The reaction substrates included ATP, GTP, UTP, CTP, and a radiolabeled nucleotide ([alpha-32P] NTP). The resulting transcripts were separated and visualized via agarose gel electrophoresis to quantify inhibition [3].

Mechanism of Action and Metabolic Pathway

Based on a foundational study, this compound can be metabolized within mouse cytotoxic lymphocytes, leading to the formation of active metabolites that interfere with cellular energy and signaling. The diagram below illustrates this pathway.

architecture Figure: Metabolic Pathway and Proposed Mechanism of this compound in Mouse Cytotoxic Lymphocytes This compound (F-Ado) This compound (F-Ado) Intracellular Phosphorylation Intracellular Phosphorylation This compound (F-Ado)->Intracellular Phosphorylation enters cell This compound 5'-triphosphate (F-ATP) This compound 5'-triphosphate (F-ATP) Intracellular Phosphorylation->this compound 5'-triphosphate (F-ATP) kinase activity This compound 3':5'-monophosphate (F-cAMP) This compound 3':5'-monophosphate (F-cAMP) Intracellular Phosphorylation->this compound 3':5'-monophosphate (F-cAMP) adenylate cyclase activity Depletion of endogenous ATP Depletion of endogenous ATP This compound 5'-triphosphate (F-ATP)->Depletion of endogenous ATP accumulates Activation of Protein Kinase Activation of Protein Kinase This compound 3':5'-monophosphate (F-cAMP)->Activation of Protein Kinase mimics cAMP Inhibition of Lymphocyte Cytolysis Inhibition of Lymphocyte Cytolysis Depletion of endogenous ATP->Inhibition of Lymphocyte Cytolysis Activation of Protein Kinase->Inhibition of Lymphocyte Cytolysis

This diagram is constructed based on findings from a 1976 study [4].

References

2-Fluoroadenosine molecular docking purine enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes & Experimental Data

Enzyme Target Enzyme Source / Type Key Experimental Findings & Relevance to 2-Fluoroadenosine/Analogs Key Reference
Purine Nucleoside Phosphorylase (PNP) E. coli (HMM hexamer) Site-directed mutant E166F/M167D showed ↑ activity for synthesizing 2'-deoxy-2'-fluoroadenosine; 47.6% ↑ enzymatic activity vs. wild-type [1]. [1]
Purine Nucleoside Phosphorylase (PNP) Engineered Human Double Mutant (hDM: E201Q/N243D) Effectively cleaves 2-fluoro-2'-deoxyadenosine (prodrug) to cytotoxic 2-fluoroadenine; engineered for cancer therapy (ADEPT) to minimize immunogenicity [2]. [2]
Nucleoside 2'-Deoxyribosyltransferase (NDT) Lactobacillus delbrueckii (Type II) Demonstrated hydrolytic ability (glycosidase activity) on prodrug 2'-deoxy-2-fluoroadenosine (dFAdo); potential application in suicide gene therapy for cancer [3]. [3]

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the research.

Protocol 1: Molecular Docking & Dynamics for PNP Mutant Design

This protocol is adapted from studies on engineering E. coli PNP for the synthesis of 2'-deoxy-2'-fluoroadenosine [1].

  • Protein Preparation: The 3D structure of E. coli PNP (PDB entry 3OOH) was obtained from the Protein Data Bank. Water molecules and original ligands were removed. Hydrogen atoms and partial charges were added using MGL Tools and AutoDock.
  • Ligand Preparation: The 3D structures of the substrate 2'-deoxy-2'-fluororibose-1-phosphate and the nucleobase adenine were constructed and energy-minimized.
  • Molecular Docking: Docking simulations were performed using AutoDock Vina to analyze the binding modes of the ligands within the PNP active site and to identify key residues for mutation.
  • Molecular Dynamics (MD) Simulations: Systems were built and simulated using GROMACS. Each system was solvated in a water box, neutralized with ions, and energy-minimized. Production runs were typically 50 ns under constant temperature and pressure to study conformational stability.
  • Site-Directed Mutagenesis & Screening: Mutation sites were selected based on docking results. Mutants were created and initially screened using whole-cell catalysis, with the most promising variants purified for precise enzyme activity measurements [1].
Protocol 2: Kinetic Characterization of Engineered Human PNP

This protocol describes how the kinetic parameters for the engineered human PNP (hDM) with 2-fluoro-2'-deoxyadenosine were determined [2].

  • Enzyme Activity Assay: Enzymatic cleavage of F-dAdo to F-Ade was followed by monitoring the decrease in absorbance at 260 nm and a concurrent increase at 280 nm.
  • Reaction Conditions: Reactions were performed in triplicate at 37°C in a 100 µL mixture containing 125 mM KH₂PO₄ (pH 7.4) and 50 mM HEPES.
  • Kinetic Analysis: The kinetic parameters (Michaelis-Menten constant (K_m) and turnover number (k_{cat})) were determined using Lineweaver-Burk plots. The maximum velocity (V_{max}) was converted to (k_{cat}).
Protocol 3: Assessing NDT Activity for Prodrug Activation

This protocol outlines the methods used to evaluate the potential of NDT in suicide gene therapy [3].

  • Glycosidase Activity Assay: Pure NDT enzyme was added to a solution containing the prodrug 2'-deoxy-2-fluoroadenosine (dFAdo), with or without an acceptor nucleobase, in PBS buffer (pH 7.4). The reaction was incubated at 37.5°C.
  • Reaction Quenching & Analysis: The reaction was stopped with cold methanol, heated, and centrifuged. The released nucleobase was quantitatively measured by HPLC.
  • Cell Viability Proof-of-Concept: The system was tested in human cervical cancer (HeLa) cells. Cells were exposed to the prodrug dFAdo, and a pronounced reduction in cellular viability at low micromolar concentrations confirmed the therapeutic potential [3].

Research Context & Pathways

The following diagram summarizes the primary research pathways and therapeutic strategies for this compound analogs described in the available literature.

Research Pathways for 2-FA Analogues This compound\nAnalogues This compound Analogues Enzyme Target Enzyme Target This compound\nAnalogues->Enzyme Target Bacterial PNP\n(E. coli) Bacterial PNP (E. coli) Enzyme Target->Bacterial PNP\n(E. coli) Engineered Human PNP\n(hDM) Engineered Human PNP (hDM) Enzyme Target->Engineered Human PNP\n(hDM) Nucleoside Deoxyribosyltransferase\n(NDT) Nucleoside Deoxyribosyltransferase (NDT) Enzyme Target->Nucleoside Deoxyribosyltransferase\n(NDT) Mutagenesis & Screening Mutagenesis & Screening Bacterial PNP\n(E. coli)->Mutagenesis & Screening Site-directed mutagenesis Prodrug Cleavage Prodrug Cleavage Engineered Human PNP\n(hDM)->Prodrug Cleavage Kinetic characterization Prodrug Activation Prodrug Activation Nucleoside Deoxyribosyltransferase\n(NDT)->Prodrug Activation Glycosidase activity assay E166F/M167D Variant E166F/M167D Variant Mutagenesis & Screening->E166F/M167D Variant Improved activity for synthesis Application:\nBiocatalysis Application: Biocatalysis E166F/M167D Variant->Application:\nBiocatalysis 2-Fluoroadenine 2-Fluoroadenine Prodrug Cleavage->2-Fluoroadenine Cytotoxic drug Application:\nADEPT Cancer Therapy Application: ADEPT Cancer Therapy 2-Fluoroadenine->Application:\nADEPT Cancer Therapy Cell Death Cell Death Prodrug Activation->Cell Death In vitro validation Application:\nSuicide Gene Therapy Application: Suicide Gene Therapy Cell Death->Application:\nSuicide Gene Therapy

Key Research Insights

  • Strategies for Therapeutic Application: Research focuses on leveraging these enzymes for targeted cancer therapies. Antibody-Directed Enzyme Prodrug Therapy (ADEPT) uses an engineered human PNP fused to a tumor-targeting antibody to locally activate a 2-fluoro-2'-deoxyadenosine prodrug at the cancer site, minimizing systemic toxicity [2]. Alternatively, suicide gene therapy strategies propose using genes encoding for enzymes like NDT to make cancer cells activate the prodrug from within, leading to their self-destruction [3].
  • Rationale for this compound Analogs: These compounds are stable to deamination by adenosine deaminase, making them more effective as drugs. When activated, they are incorporated into DNA, terminating DNA synthesis and inducing apoptosis in both dividing and non-dividing cells, which is crucial for targeting cancer cells and their supporting stroma [4] [2].

References

×

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

285.08733204 g/mol

Monoisotopic Mass

285.08733204 g/mol

Heavy Atom Count

20

LogP

-0.8 (LogP)

Appearance

Powder

UNII

0S67290CRJ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

146-78-1

Wikipedia

2-fluoroadenosine

Dates

Last modified: 08-15-2023

Explore Compound Types